Nitric acid;oxozirconium
Description
Structure
2D Structure
Properties
CAS No. |
13826-66-9 |
|---|---|
Molecular Formula |
H2N2O7Zr |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
nitric acid;oxozirconium |
InChI |
InChI=1S/2HNO3.O.Zr/c2*2-1(3)4;;/h2*(H,2,3,4);; |
InChI Key |
UJVRJBAUJYZFIX-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |
Other CAS No. |
13826-66-9 |
physical_description |
A solid; [MSDSonline] |
Pictograms |
Oxidizer; Corrosive; Irritant |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Oxozirconium Iv Nitrate and Derivative Materials
Conventional and Emerging Chemical Synthesis Protocols for Oxozirconium(IV) Dinitrate
Oxozirconium(IV) dinitrate, commonly known as zirconyl nitrate (B79036), is a key precursor for the synthesis of advanced zirconium-based materials. Its preparation and subsequent conversion into derivative materials like zirconium dioxide are central to numerous applications in catalysis, ceramics, and materials science. The synthetic routes are diverse, ranging from direct reactions in aqueous solutions to sophisticated hydrothermal and sol-gel techniques designed to control the properties of the final product.
A prominent method for synthesizing zirconium-based materials involves the reaction of zirconium oxychloride (ZrOCl₂), a common and relatively inexpensive zirconium source, with nitric acid (HNO₃). This process is foundational for producing zirconyl nitrate solutions, which can then be used to generate zirconia (ZrO₂) gels, aerogels, and nanoparticles. The reaction leverages the displacement of chloride ligands by nitrate ions, fundamentally altering the coordination environment of the zirconium center and influencing the subsequent hydrolysis and condensation reactions.
The core mechanism of the reaction between zirconium oxychloride and nitric acid is a ligand exchange process, where chloride ions (Cl⁻) coordinated to the zirconyl cation ([ZrO]²⁺) are replaced by nitrate ions (NO₃⁻). In aqueous solutions, zirconium oxychloride typically exists as a tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which undergoes hydrolysis and polymerization. The addition of nitric acid introduces a high concentration of nitrate ions and modifies the pH, driving the equilibrium towards the formation of zirconyl nitrate.
The stoichiometry of the reactants is a critical parameter for controlling the reaction outcome. For instance, in the synthesis of monolithic zirconia aerogels, a molar ratio of HNO₃/ZrOCl₂ of 1.0 has been identified as optimal for achieving a well-developed mesoporous structure. rsc.org This ratio influences the gelation behavior by controlling the rate of hydrolysis and condensation of the zirconium species. The study of ligand exchange on atomically precise zirconium oxo clusters reveals that such exchanges are thermodynamically favorable, though the kinetics can be influenced by steric factors and the nature of the binding sites. rsc.orgrsc.org The inherent stability of the zirconium-oxygen core in these clusters means that ligand exchange is a primary pathway for functionalization, a principle that extends to the conversion of zirconium oxychloride to zirconyl nitrate. rsc.org The lability of the metal-ligand bond is a key factor; studies on zirconium-based metal-organic frameworks (MOFs) have shown that the exchange rates at zirconium nodes can be relatively slow, highlighting the need for carefully controlled conditions to drive the reaction to completion. nsf.gov
Hydrothermal synthesis offers a powerful method for crystallizing zirconia nanoparticles with controlled size, shape, and phase composition from precursor solutions, including those derived from zirconium oxychloride and nitric acid. By adjusting reaction parameters such as temperature, pressure, pH, and time, it is possible to finely tune the nucleation and growth of the nanocrystals.
Continuous supercritical hydrothermal synthesis (SCHS) is particularly effective, leveraging the unique properties of water above its critical point (374 °C, 22.1 MPa) to facilitate rapid hydrolysis and dehydration, leading to products with high purity and crystallinity. mdpi.come3s-conferences.org Studies comparing different zirconium precursors under hydrothermal conditions show that the choice of starting material significantly impacts the resulting crystal phase. e3s-conferences.org For example, under alkali-free hydrothermal conditions (400°C, 25 MPa), zirconyl nitrate (ZrO(NO₃)₂) precursor exclusively yields the monoclinic phase of zirconia, whereas zirconium oxychloride (ZrOCl₂) produces a mixture of monoclinic (94.7%) and tetragonal (5.3%) phases. e3s-conferences.org This demonstrates that the counter-ion (chloride vs. nitrate) plays a crucial role in the crystallization pathway.
The optimization of hydrothermal parameters is key to achieving desired nanoparticle characteristics. Higher temperatures generally lead to increased crystallinity and larger particle sizes. bohrium.com The pH of the solution is also critical; in the synthesis of yttria-stabilized zirconia, complete conversion of zirconium is achieved irrespective of pH, but stoichiometric incorporation of yttrium and higher crystallinity are favored at a pH greater than 8. bohrium.com
Table 1: Effect of Hydrothermal Conditions on Zirconia Nanoparticle Synthesis
| Precursor | Temperature (°C) | Pressure (MPa) | Time | Additives | Resulting Phase(s) | Particle Size (nm) | Reference |
|---|---|---|---|---|---|---|---|
| Zirconyl Nitrate | 400 | 30 | 1.8 s | None (alkali-free) | Monoclinic | ~5.07 | e3s-conferences.org |
| Zirconium Oxychloride | 400 | 25 | - | None (alkali-free) | Monoclinic, Tetragonal | - | e3s-conferences.org |
| Zirconyl Nitrate | 210 | - | 48 h | Ammonia (B1221849) Water | Monoclinic | < 10 | researchgate.net |
| Zirconyl Nitrate / Yttrium Nitrate | 300-400 | 30 | 0.17-0.35 s | KOH (to adjust pH) | Tetragonal/Cubic | - | bohrium.com |
The hydrolysis of zirconyl nitrate solutions is a widely used method to produce hydrous zirconia (ZrO₂·nH₂O), which upon drying and calcination yields zirconium dioxide. A significant challenge in this process is the rapid and often uncontrolled hydrolysis of zirconium precursors, which can lead to undesirable precipitation and a lack of control over the material's structure. By carefully managing reaction conditions, particularly through the use of complexing agents and controlled temperature profiles, it is possible to prepare amorphous zirconia with specific morphologies and high surface areas.
Thermal hydrolysis of a zirconyl nitrate solution at elevated temperatures, such as 98°C, can produce zirconia particles, with sizes around 80 nm reported after extended reaction times. researchgate.net The mechanism involves the formation of tetrameric zirconium complexes, which then aggregate to form nuclei and primary crystallites. researchgate.net To achieve better control, the hydrolysis can be confined within the aqueous nanodroplets of a reverse microemulsion, allowing for the synthesis of spherical hydrous-zirconia particles at lower temperatures (e.g., 60°C). researchgate.netntu.edu.tw
Complexing or chelating agents are introduced into the synthesis to moderate the reactivity of the zirconium precursor. These agents coordinate with the zirconium ion, forming stable complexes that slow down the rates of hydrolysis and condensation. This allows for more ordered network formation, preventing rapid precipitation and enabling greater control over the final material properties.
Oxalic acid (HOOC-COOH) is a particularly effective agent in this regard. Studies have shown that the hydrolysis of zirconyl nitrate in the presence of oxalic acid can be precisely controlled to produce amorphous zirconium dioxide. scientific.netresearchgate.net The strong chelating ability of the oxalate (B1200264) ligand can reduce the activation energy of mineral hydrolysis reactions, thereby promoting a more controlled dissolution and reprecipitation pathway. mdpi.com Research has established an optimal balance of reagents for this synthesis, with a ratio of 1 ml of 0.025 M ZrO(NO₃)₂ to 1.35 ml of 4 M HOOC-COOH, followed by drying at 230°C, yielding amorphous ZrO₂. scientific.netresearchgate.net The use of oxalic acid helps to prevent the immediate precipitation of zirconium hydroxide (B78521), instead forming an intermediate zirconium oxalate complex that decomposes upon heating to form the desired amorphous oxide. Other common chelating agents used in zirconia synthesis include acetylacetone (B45752), acetic acid, and citric acid.
The morphology and crystallinity of the resulting zirconia are highly dependent on the synthetic conditions. The goal of many preparations is to obtain a high surface area, amorphous material that can be subsequently crystallized into a desired phase (typically the metastable tetragonal phase, which has favorable mechanical properties). researchgate.net
In the oxalic acid-mediated hydrolysis of zirconyl nitrate, the resulting material is amorphous, as confirmed by X-ray analysis showing a low degree of crystallinity. scientific.netresearchgate.net The morphology consists of irregular agglomerates composed of smaller, spherical primary particles with diameters ranging from 50 to 300 nm. scientific.netresearchgate.net The calcining temperature in this specific method was found not to influence the size and shape of these agglomerates. scientific.netresearchgate.net
The reaction environment plays a crucial role in determining particle shape. For example, the hydrolysis of zirconyl nitrate within a reverse microemulsion system at 60°C yields spherical hydrous-zirconia particles, a distinct departure from the cubic morphologies often produced by hydrolysis at boiling temperatures in bulk solution. ntu.edu.tw The final crystal phase is also heavily influenced by particle size and the presence of stabilizing agents. Amorphous zirconia typically crystallizes into the tetragonal phase upon heating, which is stable at room temperature only below a critical particle size (around 30 nm). utwente.nl Above this size, it transforms into the more stable monoclinic phase upon cooling. utwente.nl Careful control of hydrolysis and subsequent calcination is therefore essential for producing either stable amorphous zirconia or nanocrystalline zirconia with a specific, desired crystal structure.
Table 2: Influence of Synthesis Method on Morphology and Crystallinity of Zirconia from Zirconyl Nitrate
| Hydrolysis Method | Complexing/Templating Agent | Temperature (°C) | Resulting Phase | Morphology | Particle Size | Reference |
|---|---|---|---|---|---|---|
| Bulk Thermal Hydrolysis | None | 98 | - | - | ~80 nm | researchgate.net |
| Reverse Microemulsion | CTAB / Hexanol | 60 | Amorphous (pre-calcination) | Spherical | ~10 nm (primary) | ntu.edu.tw |
| Bulk Hydrolysis | Oxalic Acid | 230 (drying) | Amorphous | Irregular agglomerates of spherical particles | 50-300 nm | scientific.netresearchgate.net |
Hydrolysis-Controlled Preparation of Amorphous Zirconium Dioxide from Zirconyl Nitrate
Sol-Gel Methodologies for Zirconia-Based Material Fabrication Utilizing Oxozirconium(IV) Precursors
The sol-gel technique is a prominent chemical solution deposition method used for fabricating a wide range of materials, including ceramics and glasses. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For zirconia-based materials, zirconyl nitrate serves as a crucial and cost-effective precursor, offering distinct advantages over other starting materials like metal alkoxides.
Role of Zirconyl Nitrate as a Precursor in Sol-Gel Systems for Zirconia Nanostructures
Zirconyl nitrate (ZrO(NO₃)₂) is a widely used precursor in the synthesis of advanced zirconium-based materials due to its high reactivity and solubility in water. scispace.com In the sol-gel process, an aqueous solution of zirconyl nitrate is hydrolyzed and subsequently condensed to form a colloidal suspension, or sol. rsc.org This sol then undergoes a phase transformation into a gel, which is a three-dimensional network of particles. rsc.org One of the significant advantages of using zirconyl salts like zirconyl nitrate over alkoxide precursors is their reduced sensitivity to atmospheric moisture, which allows for more controlled processing. researchgate.net
The fundamental chemistry involves hydrolysis and condensation reactions. However, a common challenge is that the hydrolysis rate of zirconium precursors can be significantly faster than the condensation rate, potentially leading to uncontrolled precipitation of zirconia particles. scielo.br To mitigate this, chelating agents are often introduced to the system. These agents form stable complexes with the zirconium ions, thereby moderating the hydrolysis rate and allowing for more uniform gelation. scielo.br This controlled process is essential for creating homogenous zirconia nanostructures, such as the zirconia nanotubes that have been successfully synthesized via hydrothermal treatment of zirconyl nitrate solutions. rsc.org
Exploration of Solvent Effects on Nanostructure Development and Phase Stabilization
The choice of solvent in the sol-gel synthesis of zirconia is a critical parameter that profoundly influences the nanostructure, morphology, and crystalline phase of the final product. acs.orgresearchgate.net Research indicates that the type of alcohol used as a solvent can dictate the degree of hydrolysis and the subsequent thermal evolution of the material. researchgate.net For instance, studies have shown that shorter-chain alcohols like methanol (B129727) result in more extensively hydrolyzed products compared to longer-chain alcohols. researchgate.net In one study, ethanol (B145695) was found to be particularly effective in stabilizing the desirable metastable tetragonal phase of zirconia. researchgate.net
In non-alkoxide sol-gel routes for producing yttria-stabilized zirconia (YSZ), the solvent system (whether purely aqueous or a mixture of ethanol and water) has been identified as a key factor determining the surface area and morphology of the resulting aerogels. acs.org For a given solvent, the choice of cyclic ether used as a gelation agent also impacts surface area. acs.org Furthermore, in the solvothermal synthesis of YSZ, using different solvent mixtures like methanol/2-propanol allowed for the creation of nanocrystals smaller than 5 nm, with the final size being dependent on the specific solvent composition. researchgate.net The solvent also plays a role in multi-component systems; for example, in the synthesis of alumina-zirconia powders, using ethanol as the solvent with a controlled water addition rate was shown to promote the homogeneity of the mixed oxide. scirp.org
Strategic Incorporation of Dopants for Hybrid Material Synthesis (e.g., Zr/Si Coatings)
The properties of zirconia can be significantly enhanced and tailored for specific applications by the strategic incorporation of dopants. A primary reason for doping is to stabilize the high-temperature tetragonal and cubic phases of zirconia at room temperature, which possess superior mechanical properties compared to the monoclinic phase. scispace.com Common stabilizing dopants include oxides of yttrium (Y³⁺), magnesium (Mg²⁺), and calcium (Ca²⁺). scispace.com Yttria-stabilized zirconia (YSZ) is a prominent example, valued for its high ionic conductivity, making it suitable for applications like solid oxide fuel cells. academicjournals.org
The sol-gel method also facilitates the creation of hybrid materials and coatings. Zirconia-silica (ZrO₂-SiO₂) composites are of great interest, though their synthesis can be challenging due to the disparate hydrolysis rates of zirconium and silicon precursors, which can lead to inhomogeneity. rsc.org One approach to overcome this is the use of single-source molecular precursors that contain pre-formed Zr-O-Si linkages. rsc.org Another successful application is the development of zirconia-doped hybrid organic-inorganic silica (B1680970) membranes using zirconyl nitrate as the zirconium source. utwente.nl This doping has been shown to significantly improve the gas separation performance of the membranes, particularly for hydrogen and carbon dioxide. utwente.nl
| Dopant/Hybrid System | Precursors | Synthesis Method | Key Finding | Reference |
| Yttria-Stabilized Zirconia (YSZ) | Zirconyl nitrate, Yttrium nitrate, Sucrose (B13894), Pectin (B1162225) | Sol-Gel | Sucrose and pectin act as effective, low-cost organic additives. | academicjournals.org |
| Zirconia-Silica (ZrO₂-SiO₂) | Zirconium/Silicon alkoxides, Single-source precursors | Sol-Gel | Single-source precursors with Zr-O-Si bonds improve homogeneity. | rsc.org |
| Zr-doped BTESE Membranes | Zirconyl nitrate, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) | Sol-Gel | Doping improves H₂/CO₂ gas separation selectivity. | utwente.nl |
| Cerium-Stabilized Zirconia | Zirconyl nitrate, Cerium source | Sol-Gel | Cerium ion incorporation stabilizes the zirconia structure. | researchgate.net |
Tuning of Particle Size, Shape, and Crystalline Phases via Sol-Gel Parameters
The sol-gel method offers remarkable control over the physical characteristics of the resulting zirconia materials. Parameters such as pH, calcination temperature, precursor concentration, and water content can be precisely manipulated to tune the particle size, shape, and crystalline phase. scispace.comscielo.br
The pH of the initial solution and the subsequent calcination temperature are particularly influential. scispace.com By carefully adjusting these two parameters, it is possible to selectively produce pure tetragonal, pure monoclinic, or a mixture of both crystalline phases with controlled particle sizes. scispace.com For example, research has shown that while calcination above 650°C produced uniform crystallite sizes of 10-12 nm across a range of pH values, increasing the temperature to 850°C at higher pH levels (9 and 12) resulted in significantly larger particles of 17 and 22 nm, respectively. scispace.com
The concentration of the zirconyl nitrate precursor also plays a role in determining the final particle size and morphology. researchgate.net Furthermore, the molar ratio of water used for hydrolysis is a critical factor that affects not only the gelation time but also the textural properties, such as porosity, of the final zirconia product. scielo.br The use of chelating agents, like citric acid, provides another level of control, enabling the formation of pure tetragonal zirconia at specific calcination temperatures. bohrium.com
| Parameter | Effect | Example Finding | Reference |
| pH | Controls crystal structure and particle size. | Higher pH (9-12) at 850°C led to larger particles (17-22 nm). | scispace.com |
| Calcination Temperature | Induces phase transformation and crystal growth. | Promotes phase transformation from amorphous to tetragonal to monoclinic. | scispace.com |
| Hydrolysis Water Ratio | Affects gelation time and material texture. | Increasing water content decreased gelation time from 120 h to 5 h. | scielo.br |
| Chelating Agents | Stabilizes precursors, controls phase formation. | Citric acid addition allowed for pure tetragonal ZrO₂ at 490°C. | bohrium.com |
Examination of Novel Organic Precursors in Sol-Gel Synthesis
While zirconyl nitrate is the inorganic source of zirconium, various organic compounds are integral to the sol-gel process, acting as chelating agents, structure-directing agents, or fuels for combustion synthesis. Recently, there has been an exploration of novel, cost-effective, and environmentally friendly organic precursors and additives.
Sucrose and pectin, for example, have been successfully employed as organic additives in the sol-gel synthesis of YSZ nanoparticles. academicjournals.org These natural polymers are abundant, non-toxic, and serve as effective alternatives to more conventional organic precursors. academicjournals.orgresearchgate.net Studies have confirmed the feasibility of using sucrose as the primary organic component for producing pure zirconia nanoparticles. researchgate.net Other organic acids are also crucial. Citric acid is widely used not only as a chelating agent to control the hydrolysis and condensation reactions but also as a solvent agent when combined with ethylene (B1197577) glycol, enabling the synthesis of metastable tetragonal ZrO₂. bohrium.com Similarly, oxalic acid has been utilized in the hydrolysis of zirconyl nitrate to specifically target the formation of amorphous zirconium dioxide. researchgate.net
Mechanistic Studies of Colloidal Sol-Gel Transition and Species Aggregation
Understanding the mechanism of the sol-to-gel transition is key to controlling the final material properties. Advanced analytical techniques, such as small-angle X-ray scattering (SAXS) and Raman spectroscopy, have provided deep insights into the aggregation process in zirconyl nitrate-based systems. researchgate.netresearchgate.net
Studies reveal that the dissolution of zirconyl nitrate in solution leads to the formation of cyclic zirconium tetramers. researchgate.net These primary units then self-assemble into larger, cylindrically shaped structures. researchgate.net The aggregation of these cylinders into a gel network is highly dependent on the pH of the solution. Increasing the pH induces strong attractive forces between the cylindrical particles, causing them to aggregate into a mass fractal structure, which constitutes the gel. researchgate.net Rheological studies have precisely identified the pH ranges that favor either slow gelation or rapid precipitation. researchgate.net The aggregation process can also be viewed as the agglomeration of primary particles, as observed in reverse microemulsion systems where initial particles formed within droplets later collide and merge to form larger structures. ntu.edu.tw
Solution Combustion Synthesis for Zirconium Oxide Nanoparticles
Solution combustion synthesis (SCS) is a versatile and cost-effective method for producing a wide range of nanomaterials, including zirconium oxide (zirconia, ZrO₂). The process involves a self-sustaining, exothermic redox reaction between a metal salt, which acts as the oxidizer, and an organic fuel, which serves as the reductant. acs.orgrsc.org The reaction is typically initiated by heating an aqueous solution containing the precursors to between 300 and 500 °C, leading to a rapid, self-propagating combustion event that yields the final oxide product. acs.org
Zirconyl nitrate monohydrate (ZrO(NO₃)₂·H₂O) is an exemplary metal precursor for the SCS of zirconia nanoparticles. rsc.orgresearchgate.net Its primary role is to provide the zirconium cations and to act as the oxidizing agent, with the nitrate groups reacting exothermically with the chosen fuel. acs.orgrsc.org The inherent properties of zirconyl nitrate, such as its high solubility in water and its ability to decompose upon heating to form zirconium dioxide, make it an ideal starting material for this process. The use of zirconyl nitrate facilitates a homogenous mixture of reactants in the initial solution, which is crucial for the formation of uniform and well-dispersed nanoparticles. academie-sciences.fr
The choice of fuel and its ratio to the oxidizer (zirconyl nitrate) are critical parameters that significantly influence the combustion reaction and, consequently, the properties of the resulting zirconia nanoparticles. rsc.orgsci-hub.se Common fuels include organic compounds like urea (B33335), glycine (B1666218), and citric acid, each imparting different characteristics to the final product due to variations in their reaction with nitrates, the amount of gas produced, and the combustion temperature. acs.orgscielo.br
Urea (CO(NH₂)₂): Often results in a vigorous reaction, producing nanoparticles that may have a higher degree of agglomeration but can also lead to the formation of pure crystalline phases. ekb.egresearchgate.net
Glycine (C₂H₅NO₂): Known for its ability to form stable complexes with metal ions, glycine can produce highly porous, less-agglomerated powders. scielo.bracademie-sciences.fr The combustion of glycine-nitrate mixtures is often highly exothermic, which can influence the crystallinity of the product. nih.gov
Citric Acid (C₆H₈O₇): This fuel can also be used to synthesize zirconia-based nanocomposites at relatively low temperatures. acs.orgnih.gov
The fuel-to-oxidizer ratio dictates the stoichiometry of the redox reaction. A fuel-lean mixture may result in a more porous and finer powder, while a fuel-rich mixture can lead to more agglomerated powders with a lower specific surface area. sci-hub.se The volume of gases generated during the reaction, which is a function of both fuel type and concentration, plays a key role in dissipating heat and limiting particle agglomeration, thereby influencing the final morphology and surface area. rsc.orgsci-hub.se
Table 1: Effect of Fuel Type on Zirconia Nanoparticle Synthesis via SCS This table is designed to be interactive.
| Fuel | Typical Crystallite Size | Key Morphological Characteristics | Resulting Crystalline Phase(s) |
|---|---|---|---|
| Urea | 21-42 nm scielo.brekb.eg | Can produce soft agglomerates of incompletely spherical particles. ekb.eg | Can be used to synthesize pure perovskite and other mixed phases. researchgate.netresearchgate.net |
| Glycine | 18-20 nm scielo.br | Often results in highly porous, voluminous, and foamy powders. scielo.bracademie-sciences.fr | Effective in producing tetragonal and cubic phases. academie-sciences.frnih.gov |
| Citric Acid | ~19 nm scielo.br | Can lead to agglomerated nanoparticles. scielo.br | Used in synthesizing mixed-phase nanocomposites (e.g., ZnO, ZrO₂, ZnZr₂O₄). nih.gov |
Zirconia exists in three main crystalline phases at atmospheric pressure: monoclinic, tetragonal, and cubic. rsc.org The cubic phase, which is typically stable only at very high temperatures (above 2370 °C), is often desired for applications due to its excellent thermal and mechanical properties. rsc.org Solution combustion synthesis offers a pathway to stabilize the cubic phase at much lower temperatures. rsc.org
The high temperatures momentarily achieved during the self-propagating combustion reaction can favor the formation of the high-temperature cubic phase. rsc.org Furthermore, the rapid cooling that follows the combustion can "freeze" this metastable phase, preventing its transformation to the more stable monoclinic or tetragonal forms. The use of specific fuels, such as glycine or oxalyl di-hydrazide, with zirconyl nitrate has been shown to successfully produce pure cubic zirconia nanopowders with crystallite sizes ranging from 2 to 12 nm. rsc.orgnih.gov In some cases, stabilization of the cubic phase is attributed to the formation of oxygen vacancies during the glycine-nitrate combustion process. nih.gov
Design and Synthesis of Single-Source Precursors for Multimetallic Oxide Systems
Single-source precursors (SSPs) are compounds that contain all the necessary elements for the target material within a single molecule. figshare.comnih.gov This approach is highly advantageous for creating homogeneous, multimetallic oxide materials, as it ensures a precise stoichiometric ratio of the constituent metals at the molecular level.
While zirconyl nitrate is a key precursor for zirconia, derivative materials like multimetallic oxides often require different precursor chemistries. A prominent strategy involves the synthesis of heterometallic zirconium alkoxides. nih.govacs.org These compounds are created by combining zirconium alkoxides with organometallic compounds of other metals (from s-, p-, and d-blocks). nih.govacs.org
For instance, a magnesium-zirconium alkoxide, Mg₂Zr₂(OⁿPr)₁₂(ⁿPrOH)₄, has been synthesized through the reaction of Zr(OⁿPr)₄ with ⁿBu₂Mg. acs.org Similarly, a wide range of other organically soluble heterometallic zirconium alkoxides have been prepared, whose structures are highly dependent on the secondary metal used. nih.govacs.org These molecular precursors are designed to be readily converted into metal-doped zirconia or bimetallic oxides through subsequent processing. nih.gov
The primary method for converting heterometallic zirconium alkoxide SSPs into the desired oxide material is thermal decomposition (thermolysis). nih.govnih.gov By heating the SSP, the organic ligands are removed, and the metallic components oxidize to form a bimetallic oxide. This method offers a route to producing highly homogeneous mixed-metal oxides at lower temperatures compared to traditional solid-state reactions. ijnrd.org
Studies on the thermal decomposition of various metal-zirconium alkoxides have shown that they can yield bimetallic oxides, such as Li₂ZrO₃, or a mixture of discrete metal oxides like CuO and ZrO₂. nih.govacs.org The decomposition of a cobalt-zirconium alkoxide species, for example, resulted in the formation of spherical ZrO₂ and cobalt particles. nih.govacs.org A significant finding is that this method can stabilize thermodynamically unstable phases of zirconia, such as the tetragonal phase, through metal doping, opening pathways for the targeted deposition of materials for specific applications. figshare.comnih.gov
Table 2: Examples of Heterometallic Zirconium Precursors and Their Decomposition Products This table is designed to be interactive.
| Heterometallic Precursor | Decomposition Product(s) | Synthesis Method | Reference |
|---|---|---|---|
| Lithium-Zirconium Alkoxide | Li₂ZrO₃ (Bimetallic Oxide) | Thermal Decomposition | nih.gov |
| Copper-Zirconium Alkoxide | CuO and ZrO₂ (Mixture of Oxides) | Thermal Decomposition | nih.gov |
| Cobalt-Zirconium Species (CoZr₂(acac)₂(OⁱPr)₈) | Spherical ZrO₂ and Co particles | Thermal Decomposition under autogenic pressure | nih.govacs.org |
| Magnesium-Zirconium Alkoxide (Mg₂Zr₂(OⁿPr)₁₂(ⁿPrOH)₄) | Magnesium-doped Zirconia (Expected) | Thermolysis | acs.org |
Green Synthesis Strategies for Zirconium Nanoparticles
The development of environmentally benign methods for synthesizing nanoparticles is a significant area of research in nanotechnology. jchemrev.com Green synthesis strategies utilize biological entities like plants, algae, fungi, and bacteria as reducing and stabilizing agents, offering a cost-effective, and eco-friendly alternative to conventional physical and chemical methods. nih.govuobaghdad.edu.iq This approach minimizes the use of hazardous chemicals and the production of toxic byproducts. jchemrev.commdpi.com
The core principle of green synthesis involves the bioreduction of zirconium salt precursors, such as zirconyl nitrate, by biomolecules present in the extracts of biological materials. nih.gov These biomolecules, which include polyphenols, flavonoids, alkaloids, amino acids, proteins, and polysaccharides, act as natural capping and reducing agents, facilitating the formation and stabilization of zirconium nanoparticles. jchemrev.commdpi.com The process is often a single-step method that is simple, rapid, and economically viable. jchemrev.com
The general procedure for the green synthesis of zirconium nanoparticles using plant extracts typically involves the following steps:
Preparation of the plant extract by washing, drying, and grinding the plant material (leaves, flowers, seeds, etc.) followed by boiling in a solvent, usually water. bohrium.com
Mixing the plant extract with an aqueous solution of a zirconium salt, such as zirconyl chloride octahydrate or zirconyl nitrate. mdpi.combohrium.com
The reaction mixture is often heated and stirred for a specific duration to facilitate the reduction of zirconium ions and the formation of nanoparticles. mdpi.com
The synthesized nanoparticles are then separated by centrifugation, washed to remove impurities, and dried. jchemrev.com
Finally, the dried powder may be calcined at high temperatures to obtain crystalline zirconium oxide (ZrO₂) nanoparticles. jchemrev.com
The properties of the synthesized nanoparticles, such as size, shape, and crystallinity, are influenced by various factors including the type of plant extract, its concentration, the concentration of the precursor salt, reaction temperature, and pH. mdpi.com
Detailed Research Findings
Numerous studies have demonstrated the successful green synthesis of zirconium nanoparticles using a wide array of plant extracts. The biomolecules in these extracts play a crucial role in the synthesis process. For instance, research using Asphodelus fistulosus extract highlighted that bioactive compounds like polyphenols and flavonoids serve as both reducing and capping agents. mdpi.com Similarly, extracts from ginger and garlic have been used to produce zirconium nanoparticles with varying spherical, triangular, and irregular morphologies. bohrium.comnih.gov
The characterization of these green-synthesized nanoparticles is essential to confirm their formation and understand their properties. jchemrev.com Common characterization techniques include:
X-ray Diffraction (XRD): Used to determine the crystalline structure and phase of the nanoparticles, such as monoclinic or tetragonal phases of ZrO₂. esciencesspectrum.comaip.orgbiointerfaceresearch.com
Fourier Transform Infrared Spectroscopy (FTIR): Identifies the functional groups of the biomolecules from the plant extract that are involved in the reduction and stabilization of the nanoparticles. nih.govesciencesspectrum.com
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to analyze the surface morphology, shape, and size of the synthesized nanoparticles. jchemrev.comnih.gov
Energy Dispersive X-ray Spectroscopy (EDX): Confirms the elemental composition of the synthesized nanoparticles. bohrium.comnih.gov
UV-Vis Spectroscopy: Used to monitor the formation of nanoparticles and to estimate their bandgap energy. biointerfaceresearch.com
The following tables summarize findings from various research studies on the green synthesis of zirconium nanoparticles using different plant sources.
Table 1: Green Synthesis of Zirconium Nanoparticles Using Various Plant Extracts
| Plant Source | Plant Part Used | Zirconium Precursor | Nanoparticle Size (nm) | Morphology | Crystalline Phase | Reference |
|---|---|---|---|---|---|---|
| Thyme | Leaves | - | 45.11 | Small clusters | - | uobaghdad.edu.iq |
| Guettarda speciosa | Leaves | Zirconium(IV) oxynitrate | 6-9 | Spherical | Tetragonal | biointerfaceresearch.com |
| Oldenlandia umbellata | - | Zirconium oxychloride octahydrate | 35-60 | Tetragonal | Tetragonal | aip.org |
| Helianthus annuus | Seed | - | 40.59 (crystallite size) | - | Monoclinic | bohrium.com |
| Citrus sinensis | Peels | - | Nanometric size | - | - | esciencesspectrum.com |
| Asphodelus fistulosus | - | Zirconyl chloride octahydrate | - | - | Tetragonal and Cubic | mdpi.com |
| Toddalia asiatica | Leaves | Zirconyl oxychloride | 15-30 | Spherical | Tetragonal and Monoclinic | mdpi.com |
| Sargassum wightii | - | ZrO(NO₃)₂·H₂O | 5 | Spherical | - | nih.gov |
| Ginger & Garlic | - | Zirconium nitride | Varied | Spherical, triangular, irregular | - | bohrium.comnih.gov |
Table 2: Characterization Data of Green Synthesized Zirconium Nanoparticles
| Plant Source | Characterization Technique | Key Findings | Reference |
|---|---|---|---|
| Thyme | XRD | Average crystalline size of 7.65 nm. | uobaghdad.edu.iq |
| Thyme | SEM | Particle size of 18.70 nm, formed in small clusters. | uobaghdad.edu.iq |
| Guettarda speciosa | UV-Vis | Bandgap energy estimated between 5.49 and 5.54 eV. | biointerfaceresearch.com |
| Guettarda speciosa | XRD | Diffraction peaks confirmed a tetragonal crystal structure. | biointerfaceresearch.com |
| Helianthus annuus | UV-Vis | Sharp peak at 275 nm with a bandgap of 3.7 eV. | bohrium.com |
| Helianthus annuus | XRD | Crystallite size of 40.59 nm, confirming a monoclinic structure. | bohrium.com |
| Enterobacter sp. | TEM / SEM | Spherical shaped nanoparticles with sizes ranging from 33-75 nm. | researchgate.net |
| Enterobacter sp. | EDX | Elemental profile showed 54.40% Zirconium and 43.49% Oxygen. | researchgate.net |
Iii. Advanced Characterization and Spectroscopic Investigations of Oxozirconium Iv Nitrate Systems
Crystallographic and Phase Analysis
Crystallographic techniques are fundamental in identifying the solid-state structure of oxozirconium(IV) nitrate (B79036) compounds, confirming phase purity, and determining the arrangement of atoms within the crystal lattice.
In the study of oxozirconium(IV) nitrate systems, XRD is employed to confirm the formation of the desired product and to identify any crystalline impurities. For instance, the XRD pattern of anhydrous zirconium nitrate exhibits sharp peaks, which are characteristic of a crystalline material. researchgate.net The formation of different phases, such as the tetragonal phase of zirconia, can be identified by its characteristic diffraction peaks at specific 2θ values. researchgate.net Furthermore, XRD can reveal the microcrystalline nature of a complex, as indicated by the presence of strong and broad peaks. iosrjen.org The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. iosrjen.org
The table below presents an example of XRD data for an oxozirconium(IV) complex, illustrating how diffraction peaks are used to identify the crystalline phase.
| 2θ (degrees) | (hkl) | Phase Identification |
|---|---|---|
| 30.24 | (101) | Tetragonal ZrO₂ |
| 50.37 | (112) | Tetragonal ZrO₂ |
| 60.10 | (211) | Tetragonal ZrO₂ |
For a more detailed structural analysis, particularly for materials that are nanocrystalline or have significant disorder, high-resolution techniques like synchrotron X-ray diffraction and neutron total scattering are invaluable. acs.orgstfc.ac.uk Synchrotron X-ray sources provide highly intense and collimated X-ray beams, enabling the collection of high-resolution diffraction data, which is crucial for solving complex crystal structures and identifying subtle structural details. nih.gov
Neutron total scattering, on the other hand, provides information about both the long-range crystalline order (through Bragg diffraction) and the local atomic arrangements (through diffuse scattering). stfc.ac.ukstfc.ac.uk This technique is particularly sensitive to light elements like oxygen and can distinguish between isotopes. stfc.ac.uk The analysis of total scattering data yields the pair distribution function (PDF), which describes the probability of finding two atoms at a given distance from each other. acs.orgnih.gov PDF analysis is a powerful tool for studying the structure of nanocrystalline and amorphous materials, where traditional crystallographic methods may be limited. acs.orgnih.gov Reverse Monte Carlo (RMC) modeling of total scattering data can be used to generate three-dimensional models of the atomic structure that are consistent with the experimental data. researchgate.net
Vibrational and Electronic Spectroscopy for Chemical Structure and Bonding
Vibrational and electronic spectroscopy techniques are essential for probing the chemical structure and bonding within oxozirconium(IV) nitrate complexes. They provide detailed information about the coordination environment of the metal center and the nature of the associated ligands.
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful methods for identifying functional groups and determining the coordination modes of ligands in a complex. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and molecular arrangements.
FTIR spectroscopy is particularly useful for determining how the nitrate ion coordinates to the zirconium center. The nitrate ion can coordinate to a metal in several ways, including monodentate, bidentate, and bridging modes. researchgate.net These different coordination modes result in distinct vibrational spectra. cdnsciencepub.com
The free nitrate ion (D₃h symmetry) has specific vibrational modes, some of which are IR inactive. Upon coordination to a metal ion, the symmetry is lowered, leading to the appearance of new bands and the splitting of degenerate modes in the IR spectrum. ijcce.ac.ir The number and positions of the nitrate-related bands can be used to deduce its coordination mode. For instance, the presence of two strong bands in the regions of 1520-1480 cm⁻¹ and 1300-1250 cm⁻¹ is indicative of a coordinated nitrate group. core.ac.uk
The bidentate coordination of the nitrate group is often confirmed by the presence of specific bands. bibliotekanauki.placs.org The separation between the two highest frequency stretching vibrations (ν₁ and ν₄) of the coordinated nitrate can be a good indicator of its coordination. A separation of approximately 200-270 cm⁻¹ suggests a bidentate coordination. bibliotekanauki.pl Additionally, combination bands in the 1800-1700 cm⁻¹ region can also be used to infer the bidentate nature of the nitrate group. core.ac.uk
The table below summarizes the characteristic IR frequencies for a bidentate nitrate group in an oxozirconium(IV) complex.
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(NO₂) asym | ~1520 | Asymmetric NO₂ stretch |
| ν(NO₂) sym | ~1300 | Symmetric NO₂ stretch |
| ν(N-O) | ~1030 | N-O stretch |
| δ(O-N-O) | ~805 | O-N-O bending |
FTIR spectroscopy is also a sensitive technique for detecting the presence of adsorbed species and determining the hydration state of oxozirconium(IV) nitrate compounds. ijcce.ac.iracs.org Water molecules, whether coordinated to the metal center or present as lattice water, exhibit characteristic vibrational modes in the IR spectrum.
The O-H stretching vibrations of water typically appear as a broad band in the region of 3500-3200 cm⁻¹. The position and shape of this band can provide information about the strength of hydrogen bonding. nih.govresearchgate.net The H-O-H bending vibration of water is usually observed around 1630-1600 cm⁻¹. berkeley.edu
In some cases, the interaction of water with the nitrate ion can be directly observed. For example, studies on microhydrated nitrate ions have shown that the first few water molecules bind in a bidentate fashion to the terminal oxygen atoms of the nitrate ion. nih.govresearchgate.net The onset of extensive water-water hydrogen bonding can be observed as the number of water molecules increases. nih.gov The splitting of the antisymmetric stretching mode of the nitrate ion can also be an indicator of an asymmetric solvation environment.
Raman Spectroscopy for Solution-Phase Speciation and Ion Association Studies
Raman spectroscopy is a powerful non-destructive technique for investigating the molecular structure and speciation of zirconyl nitrate in aqueous solutions. The vibrational modes of the various zirconium species and nitrate ions provide a detailed picture of ion association and complex formation.
In aqueous solutions, zirconyl nitrate hydrolyzes, leading to the formation of various hydrolyzed zirconium species. The existence of the simple zirconyl cation, ZrO²⁺, has been largely disproven in both aqueous and solid states. Instead, the fundamental building block is often considered to be the tetrameric species, [Zr₄(OH)₈]⁸⁺. researchgate.net Raman spectra of zirconyl nitrate solutions can be complex due to the presence of these polynuclear species.
A notable feature in the Raman spectrum of a zirconyl nitrate solution is a band around 535 cm⁻¹, which is assigned to the bridging-hydroxy perpendicular-to-plane Zr-O stretch. researchgate.net The presence and intensity of this band can provide information about the extent of polymerization of the zirconium species in solution.
Furthermore, Raman spectroscopy helps in understanding the association between the zirconium species and nitrate anions. In the crystalline structure of zirconyl nitrate hydrate (B1144303), approximately half of the nitrate groups are directly coordinated to the zirconium atoms, while the other half are ionically bound within the crystal lattice. researchgate.net In solution, this equilibrium between coordinated and free nitrate ions can be studied by analyzing the characteristic Raman bands of the nitrate group. The ν₃ vibrational mode of the nitrate ion, for example, is sensitive to its local environment and can split or shift upon coordination to a metal cation.
Interactive Data Table: Characteristic Raman Bands for Zirconyl Nitrate Systems
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~535 | Bridging-hydroxy perpendicular-to-plane Zr-O stretch | Indicates the presence of polynuclear hydroxo-bridged zirconium species. researchgate.net |
| ~189, ~398 | Raman-active modes (Ag) for ZrO₂ | Indicative of the local structure around the zirconium atom. researchgate.net |
Note: The exact positions of Raman bands can vary depending on concentration, pH, and the presence of other coordinating species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation Hydration and Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁷O NMR, offers profound insights into the hydration of the zirconium cation and the structure of the resulting complexes in solution.
¹⁷O NMR spectroscopy is especially powerful for studying the hydration shell of metal ions. In studies of hydrated crystals like lanthanum magnesium nitrate hydrate, ¹⁷O NMR has demonstrated the ability to resolve distinct water environments, providing detailed information about the electronic environment of structural water. nih.govmit.edu This technique can be applied to zirconyl nitrate solutions to probe the water molecules directly coordinated to the zirconium center versus those in the bulk solvent. The chemical shifts and quadrupolar coupling constants of ¹⁷O are sensitive to the nature of the metal-oxygen bond and the local symmetry around the oxygen nucleus. nih.govmit.edu
¹H NMR spectroscopy of zirconyl nitrate solutions can reveal information about the different types of protons present, such as those in coordinated water molecules, bridging hydroxyl groups, and bulk water. uts.edu.au The chemical shifts of these protons are influenced by their proximity to the zirconium cation and their involvement in hydrogen bonding.
The complexation of zirconium(IV) in nitrate solutions has been investigated, revealing the formation of various nitrato complexes. The equilibrium between these species is dependent on the nitric acid concentration. NMR studies, in conjunction with other techniques, help to elucidate the structure and stability of these complexes in solution. acs.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Valence States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical or oxidation state of the elements present on the surface of a material. wikipedia.orgthermofisher.commalvernpanalytical.com For oxozirconium(IV) nitrate, XPS can be used to analyze the surface of solid samples, such as powders or films prepared from zirconyl nitrate precursors.
An XPS analysis of a zirconyl nitrate-derived material would involve irradiating the sample with X-rays and measuring the kinetic energies of the emitted photoelectrons. thermofisher.commalvernpanalytical.com The resulting spectrum consists of peaks corresponding to the core-level electrons of the elements present.
Key information obtained from XPS includes:
Elemental Composition: The presence and relative abundance of zirconium, oxygen, nitrogen, and carbon (from adventitious contamination) on the surface can be determined. wikipedia.org
Valence State of Zirconium: The binding energy of the Zr 3d core-level electrons is sensitive to the oxidation state and chemical environment of the zirconium atoms. For zirconium(IV) compounds, the Zr 3d₅/₂ peak is expected in a specific binding energy range. Shifts in this binding energy can indicate changes in the coordination or bonding of the zirconium.
Chemical State of Oxygen and Nitrogen: The O 1s and N 1s spectra can provide information about the different chemical environments of these elements. For example, the O 1s spectrum can distinguish between oxygen in the form of Zr-O, Zr-OH, and nitrate groups. The N 1s spectrum can confirm the presence of nitrate ions.
XPS is particularly valuable for studying the surface chemistry of materials prepared by the thermal decomposition of zirconyl nitrate, providing insights into the formation of zirconium oxide and the removal of nitrate species. cnrs.fr
Interactive Data Table: Expected XPS Binding Energy Ranges for Zirconyl Nitrate Systems
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
| Zirconium | Zr 3d | 182 - 185 (for Zr 3d₅/₂) | Confirms the +4 oxidation state of zirconium. |
| Oxygen | O 1s | 530 - 533 | Distinguishes between oxide (ZrO₂), hydroxide (B78521) (Zr-OH), and nitrate (NO₃⁻) species. |
| Nitrogen | N 1s | 406 - 408 | Confirms the presence of nitrate groups. |
Note: Binding energies can be influenced by sample charging and the specific chemical environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule or ion. science.govlibretexts.org For zirconyl nitrate and its derivatives, UV-Vis spectroscopy can provide information about the electronic structure and the presence of certain chromophores.
Zirconium(IV) itself is a d⁰ ion and therefore does not exhibit d-d electronic transitions. However, charge-transfer transitions can occur. In materials derived from zirconyl nitrate, such as ceria-zirconia mixed oxides, a strong absorption band below 400 nm is observed, which is attributed to the charge-transfer transition from O²⁻(2p) to Ce⁴⁺(4f) or Zr⁴⁺ orbitals. researchgate.net
The nitrate ion (NO₃⁻) has a well-known UV absorption band around 300 nm due to an n → π* transition. The position and intensity of this band can be influenced by its coordination to the zirconium cation.
Furthermore, UV-Vis spectroscopy is a valuable tool for determining the optical band gap of materials synthesized from zirconyl nitrate precursors. For instance, zirconia (ZrO₂) thin films prepared via a sol-gel method using zirconyl nitrate show high optical transparency in the visible range. The optical band gap of such materials can be calculated from the absorbance data.
Thermal Decomposition and Stability Analysis
Understanding the thermal behavior of oxozirconium(IV) nitrate is crucial for its application in the synthesis of zirconia-based materials. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to study its decomposition and stability.
Thermogravimetric Analysis (TGA) for Decomposition Mechanisms and Quantitative Hydration Studies
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. eltra.com It is an essential technique for studying the decomposition of zirconyl nitrate hydrate and quantifying the amount of water of hydration.
A typical TGA curve for zirconyl nitrate hydrate shows multiple mass loss steps, corresponding to different decomposition events. mdpi.com
Dehydration: The initial mass loss, typically occurring at temperatures below 200°C, is attributed to the loss of water molecules. This can happen in one or more steps, corresponding to the removal of loosely bound and coordinated water molecules. researchgate.net
Decomposition of Nitrate: At higher temperatures, typically in the range of 180-350°C, the decomposition of the nitrate groups occurs, leading to the evolution of nitrogen oxides (NOx) and the formation of zirconium oxide as the final product. researchgate.netmdpi.com
By analyzing the percentage of mass loss at each stage, the number of water molecules of hydration can be determined, and the stoichiometry of the decomposition reactions can be proposed. The temperature at which decomposition begins provides information about the thermal stability of the compound.
Interactive Data Table: Typical TGA Decomposition Stages for Zirconyl Nitrate Hydrate
| Temperature Range (°C) | Process | Gaseous Products | Solid Product |
| 85 - 180 | Dehydration | H₂O | Anhydrous Zirconyl Nitrate |
| 180 - 350 | Decomposition of Nitrate | NOx, O₂ | Zirconium Oxide (ZrO₂) |
Note: The exact temperatures can vary depending on the heating rate and the specific hydrate form. researchgate.net
Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. linseis.comqualitest.ae It is used to identify endothermic and exothermic transitions, such as melting, crystallization, and decomposition. researchgate.netwilliams.edu
A DSC thermogram of zirconyl nitrate hydrate complements the TGA data by providing information about the energetics of the decomposition process.
Endothermic Peaks: The dehydration process is typically associated with one or more endothermic peaks in the DSC curve, corresponding to the energy required to remove the water molecules. researchgate.net Melting of any intermediate or final phases would also appear as an endothermic event.
Exothermic Peaks: The decomposition of the nitrate groups and the subsequent crystallization of the resulting zirconium oxide can be exothermic processes. These would be observed as exothermic peaks in the DSC thermogram.
By combining TGA and DSC data, a comprehensive understanding of the thermal decomposition pathway of zirconyl nitrate can be achieved, including the temperatures, mass losses, and enthalpy changes associated with each step. This information is critical for controlling the synthesis of zirconia powders with desired properties. researchgate.net
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) is a critical technique for examining the surface topography and morphology of particles derived from oxozirconium(IV) nitrate. High-resolution images generated by scanning a focused electron beam over the sample surface reveal details about particle size, shape, and the degree of agglomeration. researchgate.net
Studies on zirconia powders synthesized from zirconyl nitrate precursors have revealed a variety of morphologies. For example, powders obtained through chemical precipitation consist of irregular-shaped particles that form aggregates around 100 μm in size. researchgate.net In contrast, spray drying techniques can produce hollow spherical granules. researchgate.net The combustion of a gel prepared from polyvinyl alcohol and zirconyl nitrate at 600°C yields single-phase ZrO₂ with an average primary size of less than 50 nm.
Furthermore, SEM analysis has shown that the morphology can be influenced by the synthesis method and subsequent treatments. For instance, gel combustion synthesis can result in porous and agglomerated particles with a uniform spherical shape. jetir.org The voids observed in such structures are often attributed to the evolution of gases during the combustion process. jetir.org In some cases, the particle size can range from approximately 0.1 to 5 μm. The morphology of these materials, including their porous and sometimes spongy nature, can be altered by calcination at high temperatures, leading to more compact and less uniform powders. academie-sciences.fr
Transmission Electron Microscopy (TEM) provides high-resolution imaging essential for determining the size, shape, and internal microstructure of nanoparticles synthesized from oxozirconium(IV) nitrate. utwente.nl This technique has been instrumental in confirming the nanoscale dimensions and crystalline nature of the resulting zirconia particles.
Research has shown that the synthesis method significantly influences the nanoparticle characteristics. For example, solution combustion synthesis using zirconyl nitrate can produce spherical ZrO₂ nanoparticles with an average size of around 31.2 nm. beilstein-journals.org Hydrothermal synthesis of zirconyl nitrate solutions has yielded anisotropic, needle-shaped monoclinic ZrO₂ grains that are 5 nm thick and 10 nm long when processed at 150 °C. researchgate.net Increasing the synthesis temperature to 250 °C resulted in a negligible increase in grain size. researchgate.net In another approach, low-temperature hydrolysis in a reverse microemulsion has been used to produce spherical hydrous-zirconia particles. ntu.edu.tw The sol-gel method has also been employed to create uniform, spherical zirconia nanoparticles with an average particle size of about 10 nm. researchgate.net
TEM analysis of zirconia gels precipitated from a zirconyl nitrate solution revealed primary particle sizes ranging from 4 to 9 nm. utwente.nl These studies often confirm the presence of crystalline phases within the nanoparticles, providing a comprehensive understanding of the material's structure at the nanoscale. utwente.nlresearchgate.net
The analysis of particle size distribution is crucial for understanding the properties of powders derived from oxozirconium(IV) nitrate. Techniques such as laser diffraction and electron microscopy are employed to determine the range and distribution of particle sizes. researchgate.net
Studies on ZrO₂ powders obtained from zirconyl nitrate have shown that the synthesis method impacts the particle size distribution. For instance, powders produced by spray drying can exhibit monomodal particle size distributions after sonication of diluted suspensions, with average sizes around 100 nm. researchgate.net This indicates that the initial agglomerates are soft and can be easily broken down. researchgate.net In contrast, powders from chemical precipitation may consist of larger aggregates. researchgate.net
The particle size distribution can be quite broad in some preparations, with sizes ranging from 20 to 250 nm for hydrous-zirconia particles synthesized in a reverse microemulsion. ntu.edu.tw The ability to control and characterize the particle size distribution is essential, as it influences the material's subsequent processing and performance in various applications.
Surface and Porosity Analysis
The Brunauer–Emmett–Teller (BET) method is a standard technique for measuring the specific surface area of porous materials, which is a critical parameter for applications such as catalysis and adsorption. rsc.orgscispace.com The BET surface area of zirconia-based materials synthesized from oxozirconium(IV) nitrate can vary significantly depending on the synthesis route and subsequent calcination temperatures.
Research has reported a wide range of BET surface areas for these materials. For example, zirconia synthesized by the gel combustion method and calcined at 600°C exhibited a specific surface area of 67.56 m²/g. In another study, nanocrystalline zirconia powders produced by aqueous combustion showed a maximum specific surface area of 45.8 m²/g for a fuel-lean precursor. academie-sciences.fr Zirconia nanoparticles synthesized under optimized conditions have shown a high specific surface area of 51.793 m²/g. researchgate.net
The precursor and synthesis method play a significant role. Zirconia prepared by the thermal decomposition of zirconyl nitrate and calcined at 600°C had a BET surface area of 32 m²/g. rsc.org In contrast, mixed cerium and zirconium oxide microspheres have demonstrated much larger surface areas, in the range of 155 to 158 m²/g. osti.gov These findings highlight the tunability of the surface area through the careful selection of synthesis parameters.
Table 1: BET Surface Area of Zirconia-Based Materials from Oxozirconium(IV) Nitrate
| Synthesis Method/Precursor System | Calcination Temperature (°C) | BET Surface Area (m²/g) | Source(s) |
| Gel Combustion (PVA and Zirconyl Nitrate) | 600 | 67.56 | |
| Aqueous Combustion (Glycine and Zirconyl Nitrate) | Not specified | 45.8 | academie-sciences.fr |
| Optimized Synthesis | Not specified | 51.793 | researchgate.net |
| Thermal Decomposition | 600 | 32 | rsc.org |
| Internal Gelation (Mixed CeO₂-ZrO₂) | Not specified | 155-158 | osti.gov |
| Multiphase Electrodispersion Precipitation | Not specified | 20-90 |
Pore Size Distribution and Porosity Characterization
The characterization of porosity, including pore size distribution and specific surface area, is critical for understanding the performance of materials derived from oxozirconium(IV) nitrate, particularly in applications such as catalysis and separation. Nitrogen sorption analysis at 77 K (liquid nitrogen temperature) is a standard and widely used technique for these investigations. The data obtained from these measurements, specifically the N₂ adsorption-desorption isotherms, provide comprehensive information about the material's porous structure.
The shape of the isotherm itself is indicative of the pore characteristics. For instance, materials derived from oxozirconium (B3365124) nitrate, such as zirconia (ZrO₂) composites, often exhibit type IV(a) isotherms according to the IUPAC classification. rsc.org This type of isotherm, characterized by a distinct hysteresis loop, is a hallmark of mesoporous materials (pores with diameters between 2 and 50 nm). rsc.orgresearchgate.net The specific shape of the hysteresis loop (e.g., H1 or H2 type) can further elucidate the geometry and connectivity of the pores. rsc.orgrsc.org
From the nitrogen adsorption data, several key parameters are calculated:
Specific Surface Area (SBET) : The Brunauer-Emmett-Teller (BET) method is the most common model used to calculate the specific surface area from the physisorption data. rsc.org High surface area is often a desirable property, providing more active sites for catalytic reactions or adsorption. Materials derived from oxozirconium nitrate can achieve very high surface areas, sometimes exceeding 500 m²/g or even 900 m²/g depending on the synthesis method. researchgate.netrsc.org
Pore Volume (Vpore) : The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure (P/P₀) close to unity (e.g., 0.99). rsc.org
Pore Size Distribution : The distribution of pore sizes is commonly determined using methods applied to the adsorption or desorption branch of the isotherm. The Barrett-Joyner-Halenda (BJH) method is frequently used for mesoporous materials, while models based on Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) can provide more accurate distributions, especially for microporous materials or materials with complex pore geometries. rsc.orgmdpi.com
Research has shown that the choice of the zirconium precursor significantly impacts the final porous properties of the material. In a comparative study, ZrO₂/SiO₂ composites were synthesized using both zirconium propoxide and zirconyl nitrate. rsc.org The material derived from zirconyl nitrate (Z50N/K(600)) exhibited a lower BET surface area and pore volume compared to the one from zirconium propoxide, indicating that the precursor plays a crucial role in the formation of the porous network. rsc.org Similarly, when synthesizing Metal-Organic Frameworks (MOFs) like MOF-808, the use of zirconyl nitrate as the zirconium precursor was found to influence the crystalline and porous structure, leading to the formation of disorganized mesopores. semanticscholar.org
The synthesis conditions are also paramount. For instance, in the synthesis of nanocrystalline zirconia, an optimized oxidant-to-fuel ratio using zirconyl nitrate as the oxidant was found to be critical for achieving a porous powder. Post-synthesis treatments, such as refluxing hydrous zirconia (derived from a zirconyl salt) with NaOH or NH₄OH solutions, can also modify the porous structure, leading to an increase in BET surface area and pore volume. uchile.cl
The following tables present research findings on the textural properties of various materials synthesized using oxozirconium(IV) nitrate (zirconyl nitrate) as a precursor.
Table 1: Textural Properties of ZrO₂/SiO₂ Composites Synthesized with Different Zirconium Precursors rsc.org
This table compares the porous properties of a silica (B1680970) support (KIT-6) with zirconia-silica composites made from zirconium propoxide (Z50P/K(600)) and zirconyl nitrate (Z50N/K(600)).
| Sample | SBET (m²/g) | Vpore (cm³/g) | Vmeso-pore (cm³/g) | dmeso-pore (nm) |
| KIT-6 | 694 | 1.05 | 0.99 | 7.9 |
| Z50P/K(600) | 486 | 0.73 | 0.68 | 7.6 |
| Z50N/K(600) | 370 | 0.49 | 0.45 | 7.2 |
Data extracted from a 2017 study on tetragonal zirconia synthesis. rsc.org
Table 2: Porous Properties of a Zirconium-Based Metal-Organic Framework (UiO-66-NO₂) Synthesized from Zirconyl Nitrate mdpi.com
This table details the porosity of a nitro-functionalized UiO-66 MOF prepared via a room-temperature, aqueous solution-based method using zirconyl nitrate hydrate.
| Property | Value | Method/Conditions |
| BET Surface Area (SBET) | 840 m²/g | Calculated from N₂ adsorption isotherm in the relative pressure range P/P₀ = 0.004 to 0.0294 |
| Total Pore Volume | 0.43 cm³/g | Estimated at P/P₀ = 0.8 |
| Pore Size Distribution | Two major pores | Based on Non-Local Density Functional Theory (NLDFT) model with a cylindrical kernel |
Data from a 2018 study on the green synthesis of a functionalized zirconium-based MOF. mdpi.com
Table 3: Comparison of Textural Properties of Zirconia Nanoparticles with and without Aging scielo.org.za
This table shows how an aging step during synthesis from a zirconium salt precursor can significantly enhance the surface area and porosity of the resulting zirconia nanoparticles.
| Sample | SBET (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |
| Precipitation Method (No Aging) | |||
| ZrO₂ | 33 | 0.08 | 9.7 |
| S-ZrO₂ | 39 | 0.09 | 9.2 |
| P-ZrO₂ | 37 | 0.08 | 8.6 |
| Aging Method | |||
| ZrO₂ | 72 | 0.12 | 6.7 |
| S-ZrO₂ | 79 | 0.13 | 6.6 |
| P-ZrO₂ | 77 | 0.13 | 6.8 |
Data from a study on zirconia-based solid acid nanoparticles. The specific surface area for unaged ZrO₂ (33 m²/g) was noted as an improvement over previously reported values. scielo.org.za
Iv. Coordination Chemistry and Solution Behavior of Oxozirconium Iv Nitrate Systems
Ligand Exchange and Substitution Reactivity
Ligand exchange and substitution are fundamental processes in the coordination chemistry of oxozirconium(IV) nitrate (B79036), governing the formation of a diverse array of complexes. These reactions involve the displacement of coordinated nitrate groups or water molecules by other ligands.
The displacement of nitrate groups from the coordination sphere of the oxozirconium(IV) cation is a key step in the synthesis of various zirconium complexes. While detailed kinetic studies on the specific mechanisms are not extensively covered in the provided research, the literature points to several factors that drive this displacement. The presence of an excess of a competing ligand can shift the equilibrium, favoring the formation of the new complex. For instance, the reaction of oxo-zirconium(IV) aryloxides with chelating ligands like acetylacetone (B45752) results in the formation of eight-coordinate chelate complexes, implying the displacement of the aryloxide groups, which themselves would have displaced nitrate from a zirconyl nitrate precursor. researchgate.net
The pH of the solution plays a critical role. Changes in acidity can lead to hydrolysis, where water molecules or hydroxide (B78521) ions displace nitrate ligands. researchgate.net This process is the initial step towards the formation of polymeric zirconium species. The formation of more stable complexes, such as those with polydentate ligands like Schiff bases, also drives the displacement of nitrate ions. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, provides a strong thermodynamic driving force for the substitution of nitrate groups. physicsandmathstutor.com
Furthermore, the nature of the solvent and the presence of drying agents can influence the coordination sphere of the zirconium ion. In some cases, the use of strong drying agents can lead to the removal of coordinated water molecules, which may be replaced by additional nitrate anions. researchgate.net
Structural Chemistry of Oxozirconium(IV) Complexes
The structural elucidation of oxozirconium(IV) complexes reveals a variety of coordination numbers and geometries, largely influenced by the nature of the ligands and the reaction conditions.
Oxozirconium(IV) complexes exhibit a range of coordination numbers, commonly from 6 to 10. The coordination geometry adapts to accommodate the steric and electronic requirements of the surrounding ligands.
Hexa-coordination has been observed in complexes with certain polydentate ligands.
Seven-coordination is found in complexes with some tridentate Schiff bases, where the geometry can be described as pentagonal-bipyramidal. physicsandmathstutor.comresearchgate.net
Eight-coordination is relatively common for zirconium(IV). For example, in some complexes with tetradentate Schiff bases, an octahedral geometry is proposed. researchgate.net In other cases, a square antiprismatic coordination polyhedron is observed, for instance, in a complex with four bidentate N,O-donating ligands. nii.ac.jp The structure of the zirconyl nitrate coating on activated carbon is suggested to be built from chains of edge-sharing ZrO8 trigonal dodecahedra. nih.gov
Nine-coordination is seen in the complex cation [Zr(NO₃)₃(H₂O)₃]⁺, where the coordination polyhedron of the Zr(IV) atom is a tricapped trigonal prism. researchgate.netrsc.org
Ten-coordination , which is unusually high, is observed in the [Zr(NO₃)₅]⁻ anion, where the zirconium(IV) atom is coordinated by five bidentate nitrate groups, resulting in a bicapped square antiprism geometry. researchgate.netrsc.orgrsc.org
Table 1: Coordination Geometries and Numbers in Selected Oxozirconium(IV) Complexes
| Complex/Ion | Coordination Number | Coordination Geometry |
| [ZrO(L)₂H₂O] (L = polydentate ligand) | 6 | Octahedral researchgate.net |
| [ZrO(LH)₂] (LH₂ = tridentate Schiff base) | 7 | Pentagonal-Bipyramidal physicsandmathstutor.comresearchgate.net |
| [Zr(ox)₄]·(DMF)·(H₂O) (ox = 8-hydroxy quinoline) | 8 | Square Antiprism nii.ac.jp |
| ZrO₈ (in zirconyl nitrate coated activated carbon) | 8 | Trigonal Dodecahedron nih.gov |
| [Zr(NO₃)₃(H₂O)₃]⁺ | 9 | Tricapped Trigonal Prism researchgate.netrsc.org |
| [Zr(NO₃)₅]⁻ | 10 | Bicapped Square Antiprism researchgate.netrsc.orgrsc.org |
The nitrate ion (NO₃⁻) can coordinate to a metal center in a monodentate or bidentate fashion. In many oxozirconium(IV) nitrate complexes, the nitrate ligands exhibit bidentate coordination. This is particularly evident in complexes with high coordination numbers. For example, in the [Zr(NO₃)₅]⁻ anion, all five nitrate groups are coordinated to the zirconium(IV) center in a bidentate manner. researchgate.netrsc.org This bidentate coordination allows the zirconium ion to achieve a high coordination number of 10. researchgate.netrsc.org Similarly, in the [Zr(NO₃)₃(H₂O)₃]⁺ cation, the three nitrate groups are also bidentate. researchgate.netrsc.org The investigation of the vibrational spectra of these complexes can provide evidence for the coordination mode of the nitrate groups. cdnsciencepub.com
A significant body of research has focused on the synthesis and characterization of oxozirconium(IV) complexes with polydentate ligands, particularly Schiff bases. These ligands are attractive due to their synthetic flexibility and their ability to form stable complexes with metal ions.
The reaction of zirconyl nitrate or zirconyl chloride with various Schiff bases, often derived from salicylaldehyde (B1680747) or other aldehydes/ketones and amines, yields complexes with varying stoichiometries and coordination geometries. physicsandmathstutor.comresearchgate.net For example, tridentate Schiff bases have been shown to form seven-coordinate complexes of the type [ZrO(LH)₂]. physicsandmathstutor.comresearchgate.net The coordination typically occurs through the phenolic oxygen, the azomethine nitrogen, and another donor atom from the amine part of the ligand. physicsandmathstutor.comresearchgate.net
Tetradentate Schiff bases have also been employed to synthesize binuclear oxozirconium(IV) complexes. researchgate.net In these cases, the ligand coordinates to two metal centers. The characterization of these complexes is typically carried out using a combination of elemental analysis, spectroscopic techniques (IR, NMR, UV-Vis), and thermal analysis.
Table 2: Examples of Oxozirconium(IV) Complexes with Polydentate Ligands
| Ligand Type | Example Ligand | Complex Formula | Proposed Geometry |
| Tridentate Schiff Base | Derived from salicylaldehyde and o-aminobenzyl alcohol | [ZrO(LH)₂] | Seven-coordinate physicsandmathstutor.comresearchgate.net |
| Tetradentate Schiff Base | N,N'-bis[(1E,2E)-2-(hydroxyimino)-1-phenylethylidine]biphenyl-4,4'-diamine | [ZrOL(H₂O)]₂ | Octahedral researchgate.net |
| Polydentate Ligand | N,N'-ethylene-bis-(2-aminobenzamide) | [LZrO] | Hexa-coordinate |
Hydrolytic Polymerization and Aqueous Speciation
The behavior of the oxozirconium(IV) cation in aqueous solution is dominated by hydrolysis and polymerization, even at low pH values. researchgate.net The high positive charge of the Zr(IV) ion polarizes coordinated water molecules, leading to the release of protons and the formation of hydroxo- and oxo-bridged species.
Studies have shown that in aqueous solutions, Zr(IV) predominantly exists as the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, regardless of the precursor salt (including zirconyl nitrate) over a wide range of concentrations and pH. rsc.org This tetramer is considered a fundamental building block in the polymerization process. cambridge.org The degree of polymerization is influenced by factors such as pH, temperature, and the concentration of the zirconium salt. researchgate.netscielo.org.za Increasing the pH or temperature generally accelerates polymerization. researchgate.net
The polymerization process can proceed through olation (formation of hydroxo bridges) and oxolation (formation of oxo bridges) to form larger oligomers and eventually precipitate as hydrous zirconia. scielo.org.za The presence of strongly coordinating anions, such as sulfate (B86663), can influence the polymerization process and the nature of the resulting species. rsc.org In nitric acid solutions, while the tetramer is the primary species, the nitrate ions can also be involved in the coordination sphere. rsc.org
Formation of Polymeric Hydroxo Zirconium Species and Tetranuclear Clusters in Solution
In acidic aqueous solutions, zirconium(IV) undergoes significant hydrolysis and polymerization. researchgate.netresearchgate.net Even at high acid concentrations, zirconium demonstrates a strong tendency to form polymeric species. hzdr.de A foundational species in these systems is the tetranuclear cluster, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.nethzdr.deacs.org This complex features a square arrangement of zirconium atoms interconnected by double hydroxo bridges, with each zirconium atom also coordinated to water molecules. hzdr.de The presence of this stable tetranuclear complex is a common feature across many studies of zirconium in solution. researchgate.net
These tetrameric units can further polymerize into larger, more complex structures. researchgate.net The extent of this polymerization is influenced by both the zirconium concentration and the pH of the solution. researchgate.netresearchgate.netpsi.ch At zirconium concentrations above 10⁻⁴ M, polynuclear species become predominant. researchgate.net Studies have identified a variety of polymeric species, including dimers, trimers, pentamers, and octamers with varying numbers of hydroxide groups. researchgate.netpsi.ch The formation of these higher-order oligomers and polymers from the initial tetrameric units is a complex process.
Influence of Solution pH and External Complexing Agents on Polymerization Kinetics
The kinetics of zirconium polymerization are highly sensitive to the solution's pH. An increase in pH, which corresponds to a decrease in acidity, promotes hydrolysis and polymerization, leading to the formation of larger polymeric entities. researchgate.netresearchgate.netpsi.ch This can eventually result in the precipitation of amorphous zirconium hydroxide. researchgate.net The distribution of different zirconium species is therefore highly dependent on the pH. nih.govelectrochemsci.org For instance, at a pH below 2, species such as [Zr(OH)₃]⁺, [Zr(OH)₂]²⁺, [Zr(OH)]³⁺, and the tetramer [Zr₄(OH)₈]⁸⁺ are predominant. nih.gov
External complexing agents can significantly alter the polymerization process by competing with hydroxide ions for coordination sites on the zirconium ion. This can inhibit or modify the formation of large polymeric networks. The effectiveness of a complexing agent depends on its coordination strength and concentration. For example, acetate (B1210297), upon a stepwise increase in its concentration, can cause a structural rearrangement from the initial tetranuclear hydrolysis species to a hexanuclear acetate species. hzdr.de
Protonation Phenomena of the Oxo Group in Oxozirconium(IV) Moieties
The chemistry of the zirconyl ion (often written as ZrO²⁺) in solution is complex. While the existence of a simple monomeric zirconyl ion is debated, the oxo group within polynuclear zirconium complexes can undergo protonation in acidic environments. This process is a key aspect of the hydrolysis and polymerization reactions that characterize zirconium solution chemistry.
Solvent Extraction Chemistry for Zirconium Separation
Solvent extraction is a cornerstone of hydrometallurgical processes for the purification and separation of zirconium, most notably for its separation from hafnium. informahealthcare.com This technique relies on the differential partitioning of metal species between an aqueous nitric acid phase and an immiscible organic phase containing a specific extractant.
Extraction of Zirconium from Nitrate Media Using Diverse Extractants (e.g., Organophosphorus Compounds, Quaternary Ammonium Salts, Alcohols)
A wide array of extractants has been explored for the separation of zirconium from nitrate solutions. These can be broadly classified as follows:
Organophosphorus Compounds: This is a major class of extractants for zirconium. nih.govsci-hub.ruresearchgate.net
Neutral Extractants: Tributyl phosphate (B84403) (TBP) is a widely used solvating extractant for separating zirconium and hafnium. informahealthcare.comscirp.org Other neutral organophosphorus extractants include various alkyl phosphine (B1218219) oxides like CYANEX® 921, 923, and 925. researchgate.nettandfonline.com These extractants operate via a solvation mechanism. researchgate.net
Acidic Extractants: This group includes di-2-ethylhexyl phosphoric acid (D2EHPA) and phosphinic acids like CYANEX® 272. scirp.org While these can achieve high extraction percentages for zirconium, they often exhibit low selectivity in separating it from hafnium. researchgate.net
Quaternary Ammonium Salts: These basic extractants, such as Aliquat® 336, function as anion exchangers. However, their effectiveness can be limited, with some studies reporting no significant extraction of zirconium under certain conditions. researchgate.net
Alcohols: Long-chain alcohols, such as 2-octanol, have also been investigated as extractants for zirconium. researchgate.net
Parametric Studies on Extraction Efficiency (e.g., Acid Concentration, Extractant Structure, Phase Ratio, Temperature)
The efficiency of zirconium extraction is governed by several key operational parameters.
Acid Concentration: The nitric acid concentration in the aqueous phase is a critical factor. researchgate.net For many systems, such as extraction with TBP and CYANEX reagents, the extraction of zirconium increases with nitric acid concentration up to an optimal point, beyond which the extraction efficiency may decrease due to competition from the acid itself for the extractant. researchgate.netresearchgate.netosti.gov For instance, with certain CYANEX extractants, 2 M nitric acid was found to be the optimum concentration for Zr/Hf separation. researchgate.nettandfonline.com
Extractant Structure and Concentration: The molecular structure of the extractant plays a vital role in its extraction power and selectivity. osti.gov The concentration of the extractant in the organic diluent also directly impacts extraction efficiency, with higher concentrations generally leading to better extraction.
Temperature: Temperature can affect the thermodynamics of the extraction process. For some systems using CYANEX phosphine oxide extractants, extraction was found to increase with temperature, indicating an endothermic reaction. tandfonline.com
The table below summarizes the effect of nitric acid concentration on the extraction of Zirconium(IV) using different extractants. Table 1. Effect of Nitric Acid Concentration on Zirconium(IV) Extraction
| Extractant | Observation | Optimal HNO₃ Concentration (if reported) | Reference |
|---|---|---|---|
| TBP | Extraction increases with increasing acid concentration. | > 2 M | researchgate.net |
| CYANEX 921, 923, 925 | Extraction increases up to a certain acid concentration, then decreases. | 2.0 M | researchgate.nettandfonline.com |
| CYANEX 272 | Extraction increases markedly from 0.1 to 1 M HNO₃ and then remains nearly constant up to 5 M. | 1-5 M | osti.gov |
Selective Separation of Zirconium from Hafnium in Nitrate Solutions
The separation of zirconium from hafnium is of paramount importance for the nuclear industry due to hafnium's high neutron absorption cross-section. Solvent extraction is the primary industrial method for achieving this separation. informahealthcare.com The chemical similarity of zirconium and hafnium makes this a challenging task. scirp.org
The separation relies on exploiting the subtle differences in their extractability. In nitrate media using TBP, zirconium is generally more extractable than hafnium. By carefully controlling parameters like nitric acid concentration and using multi-stage extraction processes, a high separation factor can be achieved. For example, using TBP with a feed solution at 7.0 M acidity and 9.2 M nitrate concentration resulted in a Zr/Hf separation factor of 79.3. Similarly, with CYANEX 925, a separation factor of 40.7 was obtained in 2.0 M nitric acid. tandfonline.com
The table below presents separation factors for Zr/Hf with various extractants. Table 2. Zirconium/Hafnium Separation Factors in Nitrate Media
| Extractant | Aqueous Medium | Separation Factor (Zr/Hf) | Reference |
|---|---|---|---|
| TBP | 7.0 M Acidity, 9.2 M Nitrate | 79.3 | |
| CYANEX 921 | 2.0 M HNO₃ | 17 | tandfonline.com |
| CYANEX 923 | 2.0 M HNO₃ | 21.4 | tandfonline.com |
| CYANEX 925 | 2.0 M HNO₃ | 40.7 | tandfonline.com |
Mechanistic Modeling of Zirconium and Nitrate Ion Co-transport during Extraction
The solvent extraction of zirconium from nitric acid solutions is a complex process central to nuclear fuel reprocessing and the purification of zirconium metal. Mechanistic modeling of this process is essential for optimizing separation efficiency and requires a detailed understanding of the co-transport of zirconium and nitrate ions from the aqueous phase to the organic phase. The modeling is complicated by the intricate aqueous chemistry of zirconium, which includes extensive hydrolysis and polymerization, and the variety of extractable complexes that can form. tandfonline.com
Formation of an extractable neutral complex between the zirconium cation, nitrate anions, and the organic extractant molecules at the aqueous-organic interface.
Transport of this neutral complex across the phase boundary into the bulk organic phase.
Diffusion of the complex within the organic phase.
(In the case of stripping) Dissociation of the complex at the organic-acceptor solution interface, releasing zirconium and nitrate ions into the stripping solution. researchgate.net
Regeneration and diffusion of the extractant molecules back to the donor phase interface. researchgate.net
The specific nature of the extracted species and the corresponding transport model depend heavily on the extraction system, particularly the type of extractant used and the composition of the aqueous phase (e.g., nitric acid concentration).
Modeling in Tributyl Phosphate (TBP) Systems
The PUREX (Plutonium-Uranium Extraction) process, which uses tributyl phosphate (TBP) as the extractant, is the most widely studied system. In these systems, zirconium nitrate is primarily extracted as a neutral disolvate complex, Zr(NO₃)₄·2TBP. acs.orgosti.gov The formation of this species is crucial for its transport into the organic phase, which is typically a nonpolar diluent like kerosene (B1165875) or n-octane. acs.orgtennessee.edu
The aqueous phase chemistry significantly influences the extraction kinetics. In solutions with high nitric acid concentrations (≥ 3 M), the predominant aqueous species is Zr⁴⁺. tandfonline.com The extraction rate under these conditions shows a second-power dependence on the TBP concentration. tandfonline.com Conversely, at lower acidities (≤ 1 M), the dominant species is the hydrolyzed zirconyl cation, ZrOH³⁺, and the extraction rate becomes dependent on the third power of the nitrate concentration. tandfonline.com
Advanced models like the "sticky spheres" model have been used to interpret small-angle neutron scattering (SANS) data for the TBP-n-octane system. acs.orgnih.gov This model suggests that the extraction of Zr(NO₃)₄ leads to the formation of small, reverse micelle-like aggregates containing a few TBP molecules. nih.gov Strong attractive forces between the polar cores of these aggregates can, under certain conditions of high metal loading, lead to the formation of a third phase, a phenomenon that limits the efficiency of the extraction process. acs.orgnih.gov
Modeling in Phosphine Oxide and Other Systems
Organophosphorus extractants, such as tri-n-octylphosphine oxide (TOPO) and the phosphine oxides found in commercial extractants like CYANEX, are also effective for zirconium extraction. Mechanistic understanding is often derived from slope analysis, where the distribution ratio (D) of zirconium is plotted against the concentration of nitrate ions and the extractant.
For instance, in studies using CYANEX 921, 923, and 925, plotting the logarithm of the distribution ratio against the logarithm of the nitrate ion concentration yields straight lines with a slope of approximately two. researchgate.netresearchgate.net This indicates that two nitrate ions are co-transported with the zirconium ion into the organic phase as part of the extracted complex. researchgate.netresearchgate.net Similarly, the slope of the log(D) versus log([Extractant]) plot reveals the number of extractant molecules in the solvated species. researchgate.net These analyses have led to the identification of extracted species such as ZrO(NO₃)₂·2CYANEX 921 and ZrO(NO₃)₂·3CYANEX 923. researchgate.net For the TOPO system, the extracted species has been identified as Zr(NO₃)₄·2TOPO. osti.gov
The table below summarizes the proposed extracted species in various solvent extraction systems, which forms the basis for their respective mechanistic models.
| Extractant | Proposed Extracted Species | Source(s) |
|---|---|---|
| Tri-n-butyl phosphate (TBP) | Zr(NO₃)₄·2TBP | acs.orgosti.gov |
| Tri-n-octylphosphine oxide (TOPO) | Zr(NO₃)₄·2TOPO | osti.gov |
| CYANEX 921 | ZrO(NO₃)₂·2CYANEX 921 | researchgate.net |
| CYANEX 923 | ZrO(NO₃)₂·3CYANEX 923 | researchgate.net |
| CYANEX 925 | ZrO(NO₃)₂·2CYANEX 925 | researchgate.net |
The efficiency of the co-transport is highly dependent on the nitrate concentration in the aqueous phase. As shown in the following table, increasing the nitrate or nitric acid concentration generally enhances the extraction of zirconium, as it promotes the formation of the neutral, extractable nitrato-complexes.
| System | Condition | Observation | Source(s) |
|---|---|---|---|
| TOPO in Cyclohexane | Increase in HNO₃ from 1 M to 7 M | Extraction coefficient increases from <10 to >1000. | osti.gov |
| TOPO in Cyclohexane | At 2 M HNO₃ | 98.5% extraction is achieved. | osti.gov |
| CYANEX Extractants in Kerosene | Increase in NO₃⁻ from 1.0 M to 2.5 M (at constant 2.0 M H⁺) | Increased extraction of Zr(IV). | researchgate.net |
| TBP in Dodecane | Increase in aqueous HNO₃ concentration | Efficient extraction of Zr(NO₃)₄ requires high HNO₃ concentrations (e.g., 4-10 M). | acs.org |
V. Advanced Catalytic Applications and Mechanistic Studies Involving Oxozirconium Iv Nitrate Derivatives
Catalysis in Organic Transformations
Zirconium-based catalysts derived from oxozirconium(IV) nitrate (B79036) are instrumental in numerous organic synthesis reactions. The nitrate salt is often the preferred precursor for preparing zirconium-containing catalysts due to its solubility and ability to decompose into zirconia upon calcination.
Oxozirconium(IV) nitrate is a valuable precursor for synthesizing catalysts used in a variety of organic reactions, including oxidation, nitration, and the production of fine chemicals. nanorh.com Nanoparticles of zirconium nitrate, for instance, are employed to create catalysts with high surface area and reactivity, enhancing the efficiency of these transformations. nanorh.com
Zirconyl nitrate has proven to be an effective and water-tolerant Lewis acid catalyst in its own right for certain organic syntheses. For example, it catalyzes the intramolecular cyclization of o-aminochalcones to produce 2-aryl-2,3-dihydroquinolin-4(1H)-ones in high yields under mild conditions in an aqueous medium. organic-chemistry.orgbohrium.comrgsmparanda.org A study optimizing this reaction found that 20 mol% of zirconyl nitrate was the ideal catalyst concentration. bohrium.comrgsmparanda.org Similarly, zirconyl nitrate has been used as a reusable solid Lewis acid catalyst for the synthesis of substituted benzimidazoles through the heterocyclization of o-phenylenediamines with aromatic carboxylic acids or aldehydes, achieving excellent yields in short reaction times. researchgate.net The use of zirconyl nitrate as a catalyst is particularly advantageous in the context of green chemistry due to its water-solubility and eco-friendly nature. researchgate.net
The catalytic activity in the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is influenced by the electronic nature of the substituents on the aromatic ring, as detailed in the table below.
Table 1: Effect of Substituents on the Zirconyl Nitrate-Catalyzed Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
| Substituent (R) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| H | 2.0 | 92 | rgsmparanda.org |
| 4-CH₃ | 1.5 | 94 | rgsmparanda.org |
| 4-OCH₃ | 1.0 | 95 | rgsmparanda.org |
| 4-Cl | 2.5 | 90 | rgsmparanda.org |
| 4-NO₂ | 3.0 | 85 | rgsmparanda.org |
Catalysts derived from oxozirconium(IV) nitrate are actively investigated for hydrogenation and dehydrogenation reactions, which are fundamental processes in the petrochemical and fine chemical industries. nanorh.comias.ac.inanu.edu.au Zirconium oxide (zirconia), often prepared from zirconyl nitrate, can function as a catalyst on its own for reactions like the hydrogenation of carboxylic acids. mdpi.com It is also a key component in more complex catalytic systems.
For instance, zirconium oxide derived from zirconyl nitrate has shown high efficiency in the catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone (GVL), a valuable biofuel. ingentaconnect.com In one study, a GVL yield of 98.3 mol% was achieved in isopropanol (B130326) at 433 K. ingentaconnect.com The catalyst also demonstrated good stability and performance in recycling experiments. ingentaconnect.com
Furthermore, zirconyl nitrate is used as a precursor for preparing modified nickel catalysts for the hydrogenation of aromatic compounds. scispace.com In the competitive hydrogenation of benzene, toluene, and xylene, Ni-Zr/HZSM-5 catalysts prepared by co-impregnation with nickel(II) nitrate and zirconyl nitrate solutions have been studied. scispace.com The addition of zirconium can influence the physicochemical properties and catalytic performance of the nickel catalyst. scispace.com The strong interaction between the metal and the support is crucial for catalytic activity in these reactions. ou.edu
In the Fischer-Tropsch (FT) synthesis, which converts synthesis gas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, oxozirconium(IV) nitrate is utilized as a precursor for catalysts. nanorh.com Zirconia is a known promoter or support for FT catalysts, particularly those based on cobalt or iron. google.comuu.nl The use of aqueous solutions of zirconium nitrate is a method for impregnating silica (B1680970) carriers to prepare cobalt-based FT catalysts. google.com
The preparation process involves impregnating a silica carrier with a zirconium nitrate solution, followed by calcination. google.com This is then impregnated with a cobalt compound solution, calcined, and reduced to form the final catalyst. google.com Zirconia-supported iron-based catalysts have also been prepared using ferric nitrate and zirconium oxide precursors. uu.nl The addition of zirconia can influence the particle size distribution of the active iron phase. uu.nl Dispersed-phase cobalt-based catalysts for FT synthesis have also been synthesized using zirconyl nitrate as a precursor for ZrO₂ additives. frontiersin.org
Oxozirconium(IV) nitrate and its derivatives play a role in the synthesis of catalysts for various polymerization processes. google.comunits.it Zirconium-based catalysts are particularly noted for olefin polymerization. nih.govsamaterials.com For instance, bis(butylcyclopentadienyl)zirconium(IV) dichloride, a zirconocene, is an effective catalyst for producing polyolefins like polyethylene (B3416737) and polypropylene. samaterials.com While not directly synthesized from oxozirconium(IV) nitrate in this form, the broader family of zirconium catalysts highlights the importance of zirconium in this field. A patent from 1961 describes the use of a solid polyethylene production process where the catalyst is prepared by treating a support with a solution of a zirconium compound, such as zirconyl nitrate. google.com
In the realm of polyesters, catalyst compositions containing zirconium are used for esterification and polycondensation. google.com Zirconium(IV) catalysts have been developed for the ring-opening copolymerization of anhydrides and epoxides to produce polyesters. nih.gov Although many Group 4 phenoxy-imine complexes used in olefin polymerization are activated to form a cationic active site, related neutral complexes with alkoxide co-ligands can be effective for ring-opening polymerizations. nih.gov The polymerization of Zr(IV) from zirconyl nitrate solutions is a key step in forming hydrated zirconia particles, which can then be used in various material applications. researchgate.net
Catalytic transfer hydrogenation (CTH) is an important method for the reduction of organic compounds. Zirconia-based materials, often prepared from zirconyl nitrate, are investigated as catalysts for these reactions. A study on the CTH of acetophenone (B1666503) with 2-pentanol (B3026449) explored the activity of magnesium-doped zirconia (ZrO₂) solid solutions. mdpi.comdntb.gov.uaresearchgate.net In this research, zirconyl nitrate was used as the zirconium precursor for synthesizing the zirconia-based systems. mdpi.comresearchgate.net
The study found that while a physical mixture of magnesium oxide and zirconia was highly active, the magnesium-doped zirconia solid solution did not show high activity. mdpi.comdntb.gov.ua Interestingly, the research also examined the impact of the zirconyl salt precursor by comparing catalysts prepared from zirconyl nitrate and zirconyl chloride. The results indicated that the choice of the precursor salt had little substantial effect on the catalytic activity of the system. mdpi.comresearchgate.net An increase in the concentration of magnesium ions in the solid solution from 3 at.% to 5 at.% led to a slight decrease in the yield of 1-phenylethanol (B42297). mdpi.com
Table 2: Performance of Mg-Doped Zirconia Solid Solutions in CTH of Acetophenone
| Catalyst (precursor: zirconyl nitrate) | Mg Content (at.%) | Yield of 1-phenylethanol after 3h (%) | Reference |
|---|---|---|---|
| Zr₀.₉₇Mg₀.₀₃Oₓ | 3 | 12 | mdpi.com |
| Zr₀.₉₅Mg₀.₀₅Oₓ | 5 | 8 | mdpi.com |
The conversion of carbon dioxide (CO₂) into methanol (B129727) is a promising route for CO₂ utilization and the production of a valuable fuel and chemical feedstock. mdpi.comd-nb.infoyoutube.com Zirconia-based catalysts, for which oxozirconium(IV) nitrate is a common precursor, play a significant role in this process. google.com ZnO-ZrO₂ solid solution catalysts, prepared by coprecipitation from nitrate precursors, have demonstrated high selectivity for methanol. mdpi.com The synergy between ZnO and ZrO₂ is crucial for the catalytic performance.
Copper-based catalysts supported on zirconia are also highly effective for CO₂ hydrogenation to methanol. nih.gov The zirconia support enhances both the production rate and selectivity of methanol. nih.gov Mechanistic studies suggest that the interface between copper and zirconia is critical for the conversion of reaction intermediates, such as formates, to methanol. nih.gov
A Chinese patent describes a catalyst for the hydrogenation of carbon dioxide to methanol prepared using zirconyl nitrate or zirconium nitrate. google.com These catalysts can achieve a high CO₂ conversion rate of up to 16% with high methanol selectivity. google.com The development of efficient catalysts for this reaction is a key area of research, with various systems being explored. nih.govmdpi.comdtu.dknih.govyoutube.comyoutube.com
Table 3: Performance of Various Catalysts in CO₂ Hydrogenation to Methanol
| Catalyst | Reaction Conditions (T, P) | CO₂ Conversion (%) | Methanol Selectivity (%) | Reference |
|---|---|---|---|---|
| ZnO-ZrO₂ solid solution (Zn/(Zn+Zr) ≈ 13%) | 320 °C, 5.0 MPa | 10 | 86 - 91 | mdpi.com |
| In₂O₃@Co₃O₄ | 285 °C, 50 bar | 17.3 | 75 | mdpi.com |
| Pt₁@MIL | 150 °C, 32 bar | - | 90.3 | nih.gov |
| 50-CuZn MOF-808 | 260 °C, 40 bar | - | - | mdpi.com |
Sulfated Zirconium Dioxide Catalysts for Light Naphtha Isomerization
Sulfated zirconium dioxide (S-ZrO₂) has emerged as a superacid catalyst highly effective for the isomerization of light naphtha, a process critical for producing high-octane, environmentally friendly gasoline components. The use of zirconyl nitrate or zirconyl chloride as a precursor is a common method for synthesizing the zirconium hydroxide (B78521), which is subsequently sulfated and calcined to create the active catalyst. ppor.azmdpi.com The addition of sulfate (B86663) ions is crucial as it stabilizes the high-activity tetragonal crystalline phase of zirconia at calcination temperatures above 540°C and significantly increases the surface acidity, creating strong Brønsted and Lewis acid sites. mdpi.comrdd.edu.iq These strong acid sites are essential for the skeletal rearrangement of n-alkanes (like n-pentane and n-heptane) into their branched isomers. ppor.azmdpi.com
To mitigate the rapid deactivation often seen in these superacid catalysts due to coke formation, noble metals such as platinum are frequently incorporated. rdd.edu.iqresearchgate.net Platinum enhances the catalyst's stability by facilitating hydrogenation reactions that prevent the formation of coke precursors on the strong acid sites. rdd.edu.iqresearchgate.net The resulting bifunctional Pt/S-ZrO₂ catalysts exhibit high activity and selectivity for isomerization at relatively low temperatures (160-220°C), which is thermodynamically favorable for the formation of branched isomers. ppor.azrdd.edu.iq For instance, a Pt/S-ZrO₂ catalyst prepared from zirconium oxychloride showed high activity for light naphtha isomerization at temperatures between 200 and 210°C. rdd.edu.iqresearchgate.net The acidity of these catalysts, a key determinant of their performance, can be characterized by techniques like ammonia (B1221849) temperature-programmed desorption (NH₃-TPD), which has shown high acidity values of around 1918 μL of NH₃/g for effective catalysts. rdd.edu.iq
Table 1: Research Findings on Sulfated Zirconia Catalysts for Naphtha Isomerization
| Catalyst System | Precursor | Key Findings | Reference(s) |
|---|---|---|---|
| Pt/SO₄²⁻/ZrO₂ | Zirconium oxychloride | High activity for light naphtha isomerization at 200-210°C; Pt prevents coke formation. | rdd.edu.iq, researchgate.net |
| Sulfated Zirconia | Zirconyl nitrate/chloride | Sulfate ions stabilize the tetragonal phase and increase acidity. | mdpi.com |
| Pt-mordenite with ZrO₂ | Zirconyl nitrate | Modification of mordenite (B1173385) with ZrO₂ was investigated for optimizing isomerization of light paraffins. | ppor.az |
| Pt/SO₄/ZrO₂/Al₂O₃ | Not specified | Studied the state of platinum and its role in n-hexane isomerization. | researchgate.net |
Design and Development of Advanced Catalytic Supports
The use of oxozirconium(IV) nitrate, or zirconyl nitrate, as a precursor is pivotal in the synthesis of advanced mixed oxide catalyst supports. These materials combine the properties of zirconia with other oxides to achieve enhanced stability, surface area, and catalytic functionality.
Zirconyl nitrate is a versatile precursor for creating finely dispersed zirconia domains on or within other oxide matrices through methods like co-precipitation, sol-gel synthesis, and impregnation. oup.comresearchgate.netconicet.gov.ar
CeO₂/ZrO₂: Ceria-zirconia mixed oxides are widely used in three-way catalysts for automotive exhaust treatment due to their high oxygen storage capacity (OSC) and thermal stability. researchgate.netacademie-sciences.fr Synthesizing these materials using zirconyl nitrate and cerium nitrate via co-precipitation or microemulsion methods allows for the formation of homogeneous solid solutions. oup.comresearchgate.net The incorporation of zirconia into the ceria lattice enhances redox properties and prevents the sintering of the support at high temperatures. oup.comacademie-sciences.fr For example, CeO₂-ZrO₂/Al₂O₃ catalysts prepared using a microemulsion method with cerium-zirconyl nitrate showed high thermal stability and activity for CO oxidation. oup.com
ZrO₂/Al₂O₃: Dispersing zirconia on high-surface-area alumina (B75360) creates supports that combine the mechanical stability and surface area of alumina with the unique acidic and chemical properties of zirconia. conicet.gov.ar These supports can be prepared by impregnating γ-Al₂O₃ with a zirconyl nitrate or oxychloride solution, followed by precipitation with ammonia and calcination. conicet.gov.ar The resulting materials exhibit adjustable textural properties and have been used as supports for bimetallic catalysts in reactions like water denitrification. conicet.gov.ar
ZrO₂/SiO₂: Zirconia-silica mixed oxides are notable for the strong Brønsted and Lewis acidity that can be generated, which is not present in the individual oxides. researchgate.net A combination of sol-gel and alcohol-aqueous heating methods using zirconyl nitrate and tetraethoxysilane (TEOS) as precursors can produce a homogeneous amorphous mixed oxide. The formation of Zr–O–Si hetero-linkages is key to retarding the crystallization of ZrO₂ and developing the strong acidity required for reactions like tetrahydrofuran (B95107) polymerization. researchgate.net
Table 2: Synthesis of Mixed Oxide Supports Using Zirconyl Nitrate Precursors
| Support System | Synthesis Method | Precursors | Key Characteristics | Reference(s) |
|---|---|---|---|---|
| CeO₂-ZrO₂/Al₂O₃ | Microemulsion | Cerium-zirconyl nitrate, OP-10, n-hexyl alcohol | High thermal stability, dispersed ZrO₂ prevents CeO₂ grain growth. | oup.com |
| ZrO₂-Al₂O₃ | Co-precipitation/ Impregnation | Zr(NO₃)₄·5H₂O, Al(NO₃)₃·9H₂O | ZrO₂ addition method influences catalyst activity for NO reduction. | |
| ZrO₂–SiO₂ | Sol-gel & Alcohol-aqueous heating | Zirconyl nitrate, Tetraethoxysilane (TEOS) | Homogeneous mixing, development of Brønsted and Lewis acidity. | researchgate.net |
| CuO-CeO₂-ZrO₂/Al₂O₃ | Urea-nitrate combustion | Cu(NO₃)₂, Ce(NO₃)₃, ZrO(NO₃)₂ | Preparation method affects catalytic activity for CO oxidation. | scispace.com |
The surface of zirconia is characterized by the presence of both Lewis acidic sites (coordinatively unsaturated Zr⁴⁺ cations) and basic sites (surface O²⁻ anions). mdpi.comresearchgate.net The nature, strength, and concentration of these sites are highly dependent on the crystal phase (monoclinic, tetragonal, or cubic) and the method of preparation. researchgate.netresearchgate.net These Lewis acid-base pairs are crucial for catalytic activity in a variety of reactions.
The introduction of zirconia domains into other oxide supports, such as silica or alumina, can generate new and enhanced acid-base properties. conicet.gov.armdpi.com For example, the direct synthesis of Zr-modified SBA-15 mesoporous silica results in materials with suitable amphoteric properties due to an increased number and strength of both acid and basic sites. mdpi.com These vicinal acid-base pairs are essential for reactions like alcohol dehydration, where it is proposed that basic centers are required to stabilize carbocation precursors formed on adjacent acid centers. mdpi.com
However, the strong Lewis acidity of zirconia can also be problematic, leading to irreversible adsorption of certain molecules like carboxylic acids. nih.gov Therefore, tuning the acid-base properties is critical. This can be achieved by doping the zirconia lattice with other cations (e.g., Y³⁺, Ca²⁺, Ce⁴⁺), which generally reduces the Lewis acidity but can create a cooperative interplay between acid-base groups that is beneficial for specific reactions. nih.gov The stabilization of these acid-base pairs on zirconia-containing supports is thus a key strategy in designing catalysts with tailored activity and selectivity. mdpi.comresearchgate.net
Photocatalytic Degradation Processes
Zirconium dioxide (ZrO₂) nanoparticles synthesized from precursors like zirconyl nitrate exhibit significant potential as photocatalysts for environmental remediation, particularly for the degradation of organic dyes in wastewater.
Zirconium dioxide nanoparticles can be synthesized through various methods, including precipitation, hydrothermal, sol-gel, and green synthesis approaches, often using zirconyl nitrate or zirconyl chloride as the zirconium source. mdpi.comjksus.orgchem-soc.sirsc.org For instance, ZrO₂ nanoparticles for the degradation of Congo red have been successfully synthesized by a controlled precipitation method using zirconium oxychloride and ammonia, followed by calcination. chem-soc.si Another study employed a green synthesis method using a plant extract as a reducing and stabilizing agent with zirconyl chloride to produce ZrO₂ nanoparticles that showed ≈92% degradation of Congo red under UV irradiation. mdpi.com
The photocatalytic efficiency of ZrO₂ nanoparticles is influenced by several factors, including crystalline phase (tetragonal phase is often most active), particle size, surface area, and the presence of dopants. chem-soc.simdpi.com For example, in the degradation of Congo red, prepared nanosized zirconia showed 98% degradation, significantly higher than the 65% achieved by commercial zirconia, highlighting the importance of synthesis conditions. chem-soc.si The optimal conditions for degradation, such as catalyst dosage and pH, are crucial; for Congo red, a pH of 7 and a catalyst loading of 20 mg/L to 0.7 g/L have been reported as optimal in different studies. mdpi.comchem-soc.si
Table 3: Photocatalytic Degradation of Dyes by ZrO₂ Nanoparticles
| Target Dye | ZrO₂ Synthesis Method | Precursor | Degradation Efficiency | Key Conditions | Reference(s) |
|---|---|---|---|---|---|
| Congo Red | Green Synthesis | Zirconyl chloride octahydrate | ≈92% | pH 7, 20 mg/L catalyst, 75 min UV irradiation | mdpi.com |
| Congo Red | Controlled Precipitation | Zirconium oxychloride | 98% | pH 7, 0.7 g/L catalyst, 125 min irradiation | chem-soc.si |
| Methylene (B1212753) Blue | Green Synthesis | Zirconium(IV) nitrate | 94% | 10 mg catalyst, 20 min visible light | mdpi.com |
| Rhodamine B | Solution Combustion | Zirconyl nitrate | 95% (Ag-doped ZrO₂) | 150 mg catalyst, 10 ppm dye, 105 min | jksus.org |
The photocatalytic degradation of organic dyes by zirconium dioxide proceeds via a mechanism initiated by the absorption of photons with energy equal to or greater than the bandgap of ZrO₂. mdpi.commdpi.com This process generates electron-hole pairs (e⁻/h⁺) in the conduction band (CB) and valence band (VB), respectively.
The primary steps in the mechanism are as follows:
Excitation: ZrO₂ + hν → ZrO₂(e⁻ + h⁺) mdpi.com
Generation of Reactive Oxygen Species (ROS): The photogenerated electrons and holes migrate to the nanoparticle surface and react with adsorbed species.
Electrons in the conduction band react with adsorbed oxygen molecules to form superoxide (B77818) radicals (O₂•⁻). mdpi.commdpi.com
Holes in the valence band can directly oxidize the dye molecules adsorbed on the surface. More importantly, they can react with water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). mdpi.com
Dye Degradation: The highly oxidative species, particularly •OH and O₂•⁻, attack the complex structure of the dye molecules (like the azo bonds in Congo red), breaking them down into smaller, less harmful intermediates and ultimately mineralizing them into CO₂, H₂O, and inorganic ions. mdpi.commdpi.com
The efficiency of this process depends on factors that influence the generation and separation of the electron-hole pairs, such as the crystallinity and surface defects of the ZrO₂ nanoparticles. mdpi.com The presence of oxygen vacancies can act as trapping sites for electrons, promoting the formation of superoxide radicals. mdpi.com Studies have confirmed that hydroxyl radicals and superoxide radicals are the primary active species responsible for the decomposition of dyes like Congo red and methylene blue. mdpi.comrsc.org
Combustion Catalysis and Energetic Material Studies
The incorporation of zirconium-based catalysts into energetic materials like propellants is a key area of research aimed at tailoring their combustion characteristics. The catalytic activity is intrinsically linked to the composition and thermal properties of the catalyst precursor.
While specific studies on zirconium gallate for combustion catalysis are not extensively detailed in the available literature, a closely related compound, Zirconium 3,5-dinitrosalicylate (DNS-Zr), provides a well-documented analogue for understanding the synthesis and catalytic performance of such materials. energetic-materials.org.cn The synthesis of DNS-Zr involves the reaction of 3,5-dinitrosalicylic acid with zirconyl nitrate in the presence of sodium hydroxide. energetic-materials.org.cn This process yields a zirconium-organic complex that can be characterized by elemental analysis, X-ray fluorescence diffraction, and FTIR spectroscopy to confirm its structure. energetic-materials.org.cn
The evaluation of these catalysts is typically conducted by incorporating them into propellant formulations, such as double-base (DB) or composite modified double-base (CMDB) propellants. energetic-materials.org.cn The catalytic efficiency is then determined by measuring the enhancement in the propellant's burning rate. For instance, studies have shown that the inclusion of DNS-Zr in propellants can lead to a catalytic efficiency of 10%-20%. energetic-materials.org.cn
The synthesis of zirconium-doped ceria nanoparticles via combustion synthesis using zirconium nitrate as a precursor also highlights the utility of oxozirconium(IV) nitrate derivatives in creating combustion catalysts. mdpi.com In this method, glycine (B1666218) acts as a fuel and cerium and zirconium nitrates are the oxidants. mdpi.com The resulting nanocatalysts have demonstrated significant activity in the oxidation of volatile organic compounds, a process fundamentally related to combustion. mdpi.com The catalytic activity is influenced by the zirconium doping level, with a 10 mol. % Zr-doped sample showing the highest efficacy in the oxidation of benzene, toluene, ethylbenzene, and o-xylene (B151617) (BTEX). mdpi.com
Similarly, zirconium phosphate (B84403) nanoparticles have been synthesized using a combustion method with zirconyl nitrate and phosphorous pentoxide as precursors. ias.ac.in These materials have shown effectiveness in photocatalytic degradation, another process involving oxidation. ias.ac.in
The following table summarizes the synthesis and evaluation of a representative zirconium-based combustion catalyst.
| Catalyst | Precursors | Synthesis Method | Application | Catalytic Performance |
| Zirconium 3,5-dinitrosalicylate (DNS-Zr) | 3,5-dinitrosalicylic acid, Zirconyl nitrate, Sodium hydroxide | Chemical Synthesis | DB/CMDB Propellants | 10%-20% catalytic efficiency in burning rate enhancement. energetic-materials.org.cn |
| Zirconium-doped Ceria (Ce1-xZrxO2) | Cerium nitrate, Zirconium nitrate, Glycine | Combustion Synthesis | BTEX Oxidation | 10 mol. % Zr-doped sample most active for 90% conversion of BTEX at lower temperatures. mdpi.com |
| Zirconium Phosphate (ZP) | Zirconyl nitrate, Phosphorous pentoxide, Tamarindus indica (fuel) | Combustion Method | Photocatalytic Degradation of Methylene Blue | 98% degradation in 150 minutes under tungsten light. ias.ac.in |
The thermal decomposition behavior of the catalytic precursor is crucial as it dictates the formation of the active catalytic species under combustion conditions. Techniques such as Thermogravimetry-Differential Thermal Gravimetry (TG-DTG), Differential Scanning Calorimetry (DSC), and condensed-phase thermolysis coupled with Fourier Transform Infrared (FTIR) spectroscopy are employed to investigate the decomposition mechanism. energetic-materials.org.cn
For Zirconium 3,5-dinitrosalicylate (DNS-Zr), thermal analysis reveals its decomposition pathway. energetic-materials.org.cn The process ultimately leads to the formation of zirconium dioxide (ZrO₂) and carbon, which are the active catalytic components. energetic-materials.org.cn The thermal decomposition of zirconyl oxalate (B1200264), another related precursor, has been shown to proceed in stages, including dehydration followed by decomposition to zirconia, with the formation of intermediate carbonate species. researchgate.net
The combustion synthesis of zirconium-doped ceria provides further insight into the thermal behavior of zirconium nitrate precursors. mdpi.com The maximum combustion temperature during synthesis increases with higher zirconium content, indicating the influence of the zirconium precursor on the exothermic reaction. mdpi.com Despite the high temperatures, the resulting nanocatalysts exhibit good thermal stability. mdpi.com
The thermal decomposition of metal nitrates, including those of zirconium, when supported on materials like alumina, is a complex process that leads to the formation of the final catalyst system. dntb.gov.ua The decomposition of the nitrate precursor is a key step in generating the active oxide species on the support. dntb.gov.ua
The following table presents a summary of the thermal decomposition characteristics of a representative zirconium-based catalytic precursor.
| Precursor | Analysis Techniques | Key Decomposition Stages | Final Products |
| Zirconium 3,5-dinitrosalicylate (DNS-Zr) | TG-DTG, DSC, Thermolysis/FTIR | Stepwise decomposition | Zirconium dioxide (ZrO₂), Carbon energetic-materials.org.cn |
| Zirconyl Oxalate Hydrate (B1144303) | DTA, TG, QMS, XRD | 1. Dehydration2. Decomposition to zirconia via intermediate carbonate species researchgate.net | Zirconium dioxide (ZrO₂) (tetragonal form) researchgate.net |
| Zirconium Nitrate (in CeO₂ synthesis) | IR Pyrometer | Highly exothermic and rapid combustion | Zirconium-doped Ceria (Ce1-xZrxO2) mdpi.com |
Vi. Material Science Applications of Oxozirconium Iv Nitrate As a Precursor
Fabrication of Zirconia Nanoparticles and Advanced Ceramics
Oxozirconium(IV) nitrate (B79036) is a versatile precursor for the fabrication of zirconia (ZrO₂) nanoparticles and advanced ceramics. Its use in various synthesis methods, such as sol-gel, co-precipitation, and hydrothermal techniques, allows for the production of zirconia with specific characteristics for demanding applications.
Precursor Role in the Synthesis of Zirconia Nanoparticles for Optical Coatings
Oxozirconium(IV) nitrate is instrumental in the synthesis of zirconia nanoparticles, which are of significant interest for optical coatings. nanorh.comekb.eg Zirconia's high refractive index, good optical and dielectric properties, and high resistance threshold make it a valuable material for these applications. nih.gov The use of oxozirconium(IV) nitrate as a precursor allows for the creation of thin films of zirconium compounds with properties like wear resistance and a high refractive index, which are beneficial in microelectronics and optics.
Synthesis methods like the Pechini method (a modified sol-gel process) utilize zirconium oxychloride octahydrate, a related zirconium precursor, to produce zirconia nanoparticles. ekb.eg These nanoparticles can then be used to create protective coatings for optical mirrors and filters. ekb.eg The properties of the resulting zirconia, such as its wide bandgap, make it suitable for various optical applications. ekb.eg
Development of Advanced Ceramics and Refractory Materials
Oxozirconium(IV) nitrate is a key starting material for the production of advanced ceramics and refractory materials. nanorh.comontosight.ai Zirconia is a well-known ceramic valued for its high thermal stability, chemical inertness, and robust mechanical properties. These characteristics make it suitable for applications that require resistance to high temperatures and harsh environments. nanorh.com
The compound is used in the synthesis of various ceramic materials, including those for engineering applications and as a component in refractory materials. samaterials.comalibaba.com For instance, zirconia-based ceramics are used in applications ranging from thermal barrier coatings to fuel cells. ontosight.ai
Synthesis of Zirconium-Based Composite Materials with Enhanced Properties
Oxozirconium(IV) nitrate serves as a precursor for the synthesis of zirconium-based composite materials with enhanced properties, making them suitable for applications requiring high strength and durability under extreme conditions. nanorh.com These composites often combine the desirable properties of zirconia with other materials to achieve superior performance.
For example, zirconia can be combined with other ceramics like alumina (B75360) and silica (B1680970) to create dental composites. aip.org In one method, a precursor solution containing zirconyl nitrate, aluminum nitrate, and sodium silicate (B1173343) is used in a spray pyrolysis process to produce a zirconia-alumina-silica filler for dental resins. aip.org The addition of zirconia, particularly in its stabilized tetragonal form, can significantly improve the mechanical properties of the composite, such as its flexural strength, due to a phenomenon known as transformation toughening. aip.org Furthermore, zirconyl nitrate has been used in the synthesis of zirconia-toughened alumina (ZTA)/epoxy composites, which show potential for use in coatings, aerospace, and high-voltage insulation applications. aimspress.com
Strategies for Stabilizing Metastable Zirconia Phases (e.g., Tetragonal)
Pure zirconia exists in three crystalline phases at different temperatures: monoclinic at room temperature, tetragonal above 1170°C, and cubic above 2370°C. The tetragonal phase often exhibits superior mechanical properties, making its stabilization at room temperature a key area of research. acs.org Oxozirconium(IV) nitrate plays a role in various strategies to achieve this stabilization.
One approach involves controlling the crystallite size. Below a critical size, the tetragonal phase can be thermodynamically stable at room temperature. researchgate.net Synthesis methods using zirconyl nitrate as a precursor, such as the polyacrylamide gel method, can be controlled to produce nanocrystalline zirconia where the tetragonal phase is stable up to 850°C. acs.org The presence of nitrate ions from the precursor can retard crystallization and delay the transformation from the tetragonal to the monoclinic phase. acs.org
Another strategy is doping with other oxides. The introduction of dopants like yttria (Y₂O₃), ceria (CeO₂), or calcia (CaO) into the zirconia lattice can stabilize the tetragonal or cubic phases. google.commdpi.com This is often achieved by co-precipitation methods where a solution of zirconyl nitrate is mixed with nitrates of the stabilizing elements. google.commdpi.com The resulting precipitate is then calcined to form the stabilized zirconia. This method allows for precise control over the composition and particle size of the final material. mdpi.com For instance, yttria-stabilized zirconia (YSZ) is a widely used material for thermal barrier coatings and as a solid electrolyte in fuel cells. researchgate.net
The pH of the precipitation solution also plays a crucial role. Studies have shown that precipitating zirconia from a zirconyl nitrate solution at specific pH values can favor the formation of the tetragonal phase. utwente.nlresearchgate.net For example, phase-pure tetragonal ZrO₂ nanoparticles can be obtained by controlling the pH during precipitation from a dilute zirconyl nitrate dihydrate solution. researchgate.net
Finally, the incorporation of silica has also been shown to stabilize the tetragonal phase of zirconia. nih.gov This can be achieved through sol-gel methods where a silicon-containing precursor is added to a zirconyl nitrate solution. utwente.nl
Development of Advanced Coatings and Thin Films
Oxozirconium(IV) nitrate is a valuable precursor in the development of advanced coatings and thin films designed to protect materials in demanding environments. These coatings leverage the excellent properties of zirconia, such as high-temperature stability, wear resistance, and corrosion resistance.
Preparation of Ceramic Coatings for High Temperature, Wear, and Corrosion Resistance
Zirconia-based ceramic coatings are widely used to protect substrates from high temperatures, wear, and corrosion. nanorh.comhockmeyer.com Oxozirconium(IV) nitrate is frequently used as the zirconium source in the preparation of these coatings through various techniques, including sol-gel and electrochemical deposition. researchgate.netcore.ac.uk
The sol-gel method involves the creation of a sol (a colloidal suspension of particles) from a precursor like zirconyl nitrate, which is then applied to a substrate and heat-treated to form a dense ceramic coating. researchgate.net This technique allows for the deposition of uniform coatings that can significantly enhance the corrosion resistance of the underlying material. researchgate.net For example, a zirconia coating prepared via the sol-gel method using zirconium nitrate hydrate (B1144303) as a precursor has been shown to greatly improve the corrosion resistance of magnesium alloys. researchgate.net
Electrochemical methods, such as the sol-gel technique combined with electrodeposition, can also be used to deposit zirconia coatings. core.ac.uk In this process, a zirconium oxide gel is deposited on a substrate from a bath containing zirconyl nitrate. core.ac.uk Subsequent annealing converts the gel into a crystalline zirconia coating. core.ac.uk
Furthermore, zirconium nitride (ZrN) coatings, which are known for their high hardness and wear resistance, can be synthesized using processes that may involve zirconium-containing precursors. mdpi.com While physical vapor deposition is a common method for depositing ZrN films, the fundamental understanding of zirconium chemistry derived from precursors like zirconyl nitrate is crucial for developing advanced coating technologies. mdpi.com These wear-resistant coatings find applications in areas such as biomedical implants to improve their longevity and performance. mdpi.com
Design and Characterization of Zirconia-Silica Hybrid Coatings for Optical and Self-Cleaning Properties
Zirconia-silica (ZrO₂-SiO₂) hybrid coatings are engineered to leverage the beneficial properties of both materials: the hardness and high refractive index of zirconia and the transparency and stability of silica. In the sol-gel synthesis of these coatings, oxozirconium(IV) nitrate is frequently used as the precursor for the zirconia component.
Research Findings: Scientific investigations have successfully demonstrated the creation of ZrO₂-SiO₂ hybrid coatings on various substrates, including polycarbonate, through sol-gel and dip-coating techniques. researchgate.net The process typically involves preparing a silica sol from a precursor such as tetraethoxysilane (TEOS) and subsequently modifying it with a zirconium sol derived from oxozirconium(IV) nitrate. The resultant hybrid material exhibits markedly improved properties.
For example, such coatings on polycarbonate have demonstrated an increase in average optical transmittance to as high as 93.9% within the 400–800 nm wavelength spectrum. researchgate.net These coatings also show enhanced mechanical strength and hydrophobicity, the latter of which provides self-cleaning capabilities. The hydrophobicity, quantified by the water contact angle, can be significantly improved by further surface modification of the coating. researchgate.net The successful formation of the hybrid network is confirmed by characterization techniques like Fourier Transform Infrared (FTIR) spectroscopy, which detects the presence of crucial Si-O-Zr bonds. nanorh.comscience.gov Furthermore, Scanning Electron Microscopy (SEM) analysis confirms the presence of a uniform and smooth coating layer, which is vital for high-quality optical applications. nanorh.com
Table 1: Properties of Zirconia-Silica Hybrid Coatings
| Property | Finding | Source |
|---|---|---|
| Optical Transmittance | Average of 93.9% (400-800 nm) on polycarbonate substrate. | researchgate.net |
| Mechanical Properties | Enhanced hardness and durability. | researchgate.net |
| Self-Cleaning | Good water repellency and hydrophobic surfaces achieved. | researchgate.netnanorh.com |
| Structural Integrity | Formation of Si-O-Zr bonds confirmed by FTIR analysis. | nanorh.comscience.gov |
Synthesis of Ferroelectric Thin Films (e.g., Pb(Zr₀.₅₀Ti₀.₅₀)O₃)
In the fabrication of ferroelectric thin films like lead zirconate titanate (PZT), oxozirconium(IV) nitrate serves as an essential precursor in chemical solution deposition methods. researchgate.nettechconnect.org The utilization of nitrate-based precursors can provide benefits in terms of precursor stability and lower processing temperatures when compared to conventional alkoxide-based syntheses.
Research Findings: A modern technique known as the solution-combustion-synthetic (SCS) approach employs a redox system, typically involving metal nitrates as oxidizers and an organic fuel such as urea (B33335) or tricine (B1662993) as a reducing agent. To synthesize PZT, a precursor solution is formulated using lead nitrate, oxozirconium(IV) nitrate, and a suitable titanium source. This innovative method facilitates the crystallization of high-quality PZT thin films at remarkably low temperatures, some as low as 300–450 °C, which is a significant reduction from the temperatures above 650 °C often required for conventional methods.
The films fabricated through the SCS method display superior ferroelectric properties. Published research indicates that these films can achieve a large remanent polarization of about 37 µC/cm² and a low leakage current of approximately 0.1 µA/cm² at an electric field of 600 kV/cm. Such properties are indispensable for their use in applications like non-volatile memory and piezoelectric sensors. The ability to process at lower temperatures also expands the range of compatible substrates, including those used in advanced microelectronics.
Table 2: Comparison of PZT Thin Film Synthesis Methods
| Synthesis Method | Precursors | Annealing Temp. | Remanent Polarization (Pr) | Leakage Current | Source |
|---|---|---|---|---|---|
| Solution-Combustion (SCS) | Lead nitrate, Oxozirconium(IV) nitrate, Tricine/Urea | 300-450 °C | ~37 µC/cm² | ~0.1 µA/cm² @ 600 kV/cm |
| Conventional Sol-Gel | Zirconium oxynitrate precursor | 700 °C | Lower than alkoxide routes | Not specified | |
Investigation of Dielectric Properties in Zirconium-Aluminum Oxide Films
Zirconium-aluminum-oxide (ZAO) films are being explored as high-k dielectric materials, which aim to merge the high dielectric constant of zirconia with the superior insulating capabilities and thermal stability of alumina. Solution-based syntheses that use nitrate precursors, such as oxozirconium(IV) nitrate pentahydrate and aluminum nitrate nonahydrate, offer an efficient path to producing these films.
Research Findings: A study focused on ZAO films made via spin-coating explored how the molar ratio of zirconium to aluminum and the annealing temperature affect the film's electrical characteristics. The findings showed that adding aluminum to the zirconia matrix helps to reduce oxygen defects and maintain an amorphous structure, which in turn lowers leakage currents. The dielectric constant of the film was found to be strongly influenced by its composition.
An optimal combination of properties was identified at a Zr:Al molar ratio of 3:1, annealed at 500 °C. This composition resulted in a high dielectric constant of 21.1 while keeping the leakage current density low at 2.5 × 10⁻⁶ A/cm² (at 1 MV/cm). These performance metrics make ZAO films synthesized from nitrate precursors highly promising for applications as gate dielectrics in thin-film transistors (TFTs).
Table 3: Dielectric Properties of ZAO Films vs. Zr:Al Ratio (Annealed at 500 °C)
| Zr:Al Molar Ratio | Dielectric Constant (k) | Leakage Current Density (A/cm² @ 1MV/cm) | Source |
|---|---|---|---|
| 4:0 (Pure ZrO₂) | High (crystallized) | Higher | |
| 3:1 | 21.1 | 2.5 × 10⁻⁶ | |
| 1:1 | Lower | Lower | |
| 1:3 | Lower | Lower |
| 0:4 (Pure Al₂O₃) | ~9 | Lowest | |
Enhancement of Bonding Strength in Zr/Si Coatings on Zirconia Substrates
Achieving a strong and durable bond to zirconia, a popular dental ceramic, is challenging due to its chemically inert surface. A successful strategy to overcome this is the application of a silica-based or a zirconium/silicon (Zr/Si) composite coating. These surface layers are often created using sol-gel methods with precursors like zirconium oxychloride or nitrate and tetraethoxysilane (TEOS) to promote adhesion with resin cements.
Research Findings: An in-vitro investigation was conducted to create a Zr/Si coating on zirconia surfaces to enhance bond strength. The study optimized the ratio of zirconium and silicon precursors and found that a precursor ratio of 0.5:1 for Zr:Si yielded a surface with the highest silicon content, which significantly improved the shear bond strength (SBS) to resin.
The bond was further strengthened by the application of a silane (B1218182) coupling agent, which nearly doubled the adhesion. For the optimized 0.5:1 ratio with silane treatment, the initial SBS measured was 22.92 MPa. Importantly, the bond demonstrated durability; after being subjected to 5,000 thermocycles to simulate the conditions in the oral environment, the aged SBS was 9.91 MPa, remaining significantly higher than that of the uncoated control group. The improved adhesion is attributed to a combination of increased surface roughness, which allows for better mechanical interlocking, and the formation of chemical bonds like Zr-O-Si and Si-O-Si. The active silicon content in the coating was identified as the key factor in this chemical bonding.
Table 4: Shear Bond Strength (SBS) of Zr/Si Coatings on Zirconia
| Coating Group (Zr:Si Ratio) | Treatment | Initial SBS (MPa) | Aged SBS (MPa) | Source |
|---|---|---|---|---|
| Control | No Coating | Low (baseline) | Low |
| Z0.5 (0.5:1) | With Silane | 22.92 ± 2.79 | 9.91 ± 0.92 | |
Advanced Functional Materials
In addition to coatings, oxozirconium(IV) nitrate is a foundational precursor for producing bulk materials and nanocomposites that possess specialized electronic and optical properties.
Synthesis of Superconducting Materials and Nanocomposites
Although not a superconductor itself, oxozirconium(IV) nitrate is a vital precursor for materials that are fundamental to the technology of superconductivity. researchgate.net Its main application in this area is in the synthesis of chemically robust, perovskite-type oxides. These oxides are used as ideal substrates or buffer layers for the epitaxial growth of high-temperature superconductors.
Research Findings: Barium Zirconate (BaZrO₃) is a perovskite ceramic known for its exceptional chemical stability and low coefficient of thermal expansion. These properties make it an excellent substrate for growing high-quality YBa₂Cu₃O₇-x (YBCO) superconductor films. A modified solid-state reaction that uses a 1:1 molar ratio of barium nitrate and oxozirconium(IV) nitrate has been successfully employed to produce high-purity BaZrO₃ powders at a comparatively low calcination temperature of 800 °C. This nitrate-based synthesis route produces submicron particles with a uniform size distribution. When sintered, these powders form the highly dense ceramic substrates required for high-performance superconductor devices. Additionally, nanoparticles of oxozirconium(IV) nitrate are being explored for the creation of nanocomposites intended for use in high-field superconducting applications. researchgate.net
Production of Luminescent Agents utilizing Oxozirconium(IV) Nitrate Precursors
Oxozirconium(IV) nitrate is a precursor in the fabrication of phosphors, which are materials that exhibit luminescence. By using zirconia as a host material and introducing specific rare-earth elements as dopants, it is possible to design materials that emit light at desired wavelengths.
Research Findings: Oxozirconium(IV) nitrate provides the zirconium source for synthesizing various luminescent materials. For example, terbium-doped zirconia (ZrO₂:Tb³⁺) powders have been synthesized via a solution combustion method using zirconyl nitrate hydrate as the precursor and urea as a fuel. The resulting phosphor emits a bright green light when excited by UV radiation. It was also noted that the concentration of the terbium dopant affects the crystal phase of the zirconia host, which in turn influences the material's luminescent properties.
Similarly, holmium-doped strontium zirconate (SrZrO₃:Ho³⁺) phosphors have been created through a sol-gel process with strontium nitrate and zirconyl nitrate oxide dihydrate as precursors, also resulting in a characteristic green emission. However, research underscores that the choice of precursor is a critical factor. A study focusing on europium-doped zirconia revealed that using nitrate-based precursors can hinder the effective incorporation of the Eu³⁺ dopant into the zirconia crystal lattice. This limitation leads to weaker luminescence compared to phosphors derived from chloride-based precursors. This finding illustrates the nuanced relationship between precursor chemistry and the final optical performance of the phosphor.
Table 5: Examples of Luminescent Agents from Zirconyl Nitrate Precursors
| Host Material | Dopant | Synthesis Method | Emission Color | Key Finding | Source |
|---|---|---|---|---|---|
| **Zirconia (ZrO₂) ** | Terbium (Tb³⁺) | Solution Combustion | Bright Green | Dopant level influences ZrO₂ crystal phase. | |
| Strontium Zirconate (SrZrO₃) | Holmium (Ho³⁺) | Sol-Gel | Green | Successful synthesis of perovskite phosphor. |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Aluminum Nitrate | Al(NO₃)₃ |
| Aluminum Oxide / Alumina | Al₂O₃ |
| Barium Nitrate | Ba(NO₃)₂ |
| Barium Zirconate | BaZrO₃ |
| Europium | Eu |
| Holmium | Ho |
| Lead Nitrate | Pb(NO₃)₂ |
| Lead Zirconate Titanate | Pb(ZrₓTi₁₋ₓ)O₃ |
| Oxozirconium(IV) Nitrate / Zirconyl Nitrate | ZrO(NO₃)₂ |
| Silicon Dioxide / Silica | SiO₂ |
| Strontium Nitrate | Sr(NO₃)₂ |
| Strontium Zirconate | SrZrO₃ |
| Terbium | Tb |
| Tetraethoxysilane | Si(OC₂H₅)₄ |
| Tricine | C₆H₁₃NO₅ |
| Urea | CO(NH₂)₂ |
| Yttrium Barium Copper Oxide | YBa₂Cu₃O₇-x |
| Zirconium-Aluminum-Oxide | ZrₓAlᵧO |
| Zirconium Dioxide / Zirconia | ZrO₂ |
| Zirconium Oxychloride | ZrOCl₂ |
Development of Hybrid Materials for Polymer System Modification (e.g., Epoxy Resins)
The incorporation of inorganic nanoparticles into polymer matrices is a proven strategy to enhance the mechanical and thermal properties of materials like epoxy resins. Oxozirconium(IV) nitrate is a valuable precursor for creating zirconia (ZrO2) nanoparticles, which, when dispersed within an epoxy matrix, can lead to significant improvements in performance.
The synthesis of these hybrid materials often involves the in-situ formation of zirconia nanoparticles from the precursor within the epoxy resin or the ex-situ synthesis of nanoparticles which are then dispersed into the resin before curing. The functionalization of the nanoparticle surface is crucial to ensure strong interfacial adhesion between the inorganic filler and the organic polymer matrix, preventing aggregation and ensuring effective load transfer.
Research has demonstrated that the addition of zirconia nanoparticles to epoxy resins can lead to notable enhancements in mechanical properties. For instance, studies on epoxy nanocomposites have shown that even low weight percentages of zirconia fillers can considerably improve characteristics such as Young's modulus, flexural modulus, and toughness. bohrium.com The improvement in toughness is often attributed to mechanisms like crack pinning and plastic void growth, which dissipate energy and hinder crack propagation. researchgate.net
The table below summarizes findings on the mechanical property enhancements in epoxy resins modified with zirconia nanoparticles.
Furthermore, the introduction of zirconium-based fillers can also enhance other functionalities. For example, zirconium-doped ceria nanoparticles have been used as anticorrosion pigments in waterborne epoxy coatings, demonstrating excellent corrosion resistance. acs.org Similarly, epoxy composites containing zirconium oxide have been investigated for their potential in radiation shielding applications, showing improved photon attenuation capabilities. mdpi.com
Impact of Zirconium Doping on Phase Transition Temperatures of Functional Materials
Doping with zirconium, often introduced using precursors like oxozirconium(IV) nitrate, is a powerful technique to modify the phase transition temperatures of various functional materials. This is particularly significant for materials exhibiting temperature-dependent properties, such as thermochromic materials, ferroelectrics, and piezoelectrics.
A prominent example is the doping of vanadium dioxide (VO₂). Vanadium dioxide undergoes a reversible metal-insulator transition (MIT) at approximately 68°C, which is accompanied by a structural change and significant alterations in its electrical and optical properties. researchgate.netaip.org For practical applications in "smart windows" and thermal sensors, it is often desirable to adjust this transition temperature. Research has shown that doping VO₂ with zirconium can effectively alter the MIT temperature. Depending on the synthesis method and doping concentration, zirconium doping has been reported to both increase and decrease the phase transition temperature. researchgate.netnih.govmdpi.com For instance, one study reported an increase in the phase transition temperature at a rate of about 2°C per atomic percent of Zr doping, while other studies have shown a decrease. researchgate.netmdpi.com This tunability allows for the customization of VO₂ properties for specific operational temperature ranges. researchgate.net
The table below presents research findings on the effect of zirconium doping on the phase transition temperature of vanadium dioxide.
Another class of materials where zirconium doping plays a crucial role is lead-free piezoelectric ceramics, such as potassium sodium niobate (KNN). In these materials, zirconium substitution can shift the tetragonal-to-cubic phase transition temperature, which is associated with the Curie temperature. elsevier.es This modification influences the ferroelectric and piezoelectric properties of the ceramic, allowing for the optimization of its performance for various applications, including sensors and actuators. elsevier.es Similarly, in materials like barium titanate (BaTiO₃), zirconium substitution can alter the phonon dynamics and induce a transition from a tetragonal to a cubic phase, thereby tuning its ferroelectric properties. acs.org
Vii. Comparative Research and Emerging Directions in Oxozirconium Iv Nitrate Chemistry
Comparative Analysis of Zirconium Nitrate (B79036) Precursor Performance
The choice of a zirconium precursor is a determinative step in the synthesis of zirconia (ZrO₂) and other zirconium compounds, directly influencing the characteristics of the final product. Comparative studies between zirconyl nitrate and zirconium chlorides (zirconium oxychloride and zirconium tetrachloride) reveal significant differences in their performance.
The precursor's anionic component plays a crucial role in the hydrolysis and condensation processes during synthesis, which in turn affects the phase, crystallinity, and morphology of the resulting zirconia. Studies comparing zirconyl nitrate and zirconium oxychloride (ZrOCl₂) highlight these differences.
For instance, the extent of metastabilization of the desirable tetragonal phase of zirconia (t-ZrO₂) has been observed to be lower when using nitrate precursors compared to oxychloride precursors. However, controlled hydrolysis of zirconyl nitrate remains a versatile method for producing various zirconia polymorphs.
In supercritical hydrothermal synthesis, the choice of precursor significantly impacts the crystallite size of the resulting nano-zirconia. Under alkali-free conditions, zirconyl nitrate has been shown to produce smaller crystallites (5.07 nm) compared to zirconium oxychloride (10.1 nm). e3s-conferences.org The morphology of the synthesized powders also differs; chemical precipitation from zirconium oxychloride solutions tends to yield irregular-shaped particles that form large aggregates, whereas spray drying of zirconyl nitrate solutions can produce hollow spherical granules. researchgate.net This morphological control is critical for applications where particle shape and flowability are important.
Table 1: Comparison of Zirconia Nanoparticle Properties from Different Precursors This table is interactive. Users can sort and filter the data.
| Precursor | Synthesis Method | Condition | Resulting Phase/Morphology | Crystallite Size (nm) | Source(s) |
|---|---|---|---|---|---|
| Zirconyl Nitrate | Supercritical Hydrothermal | Alkali-Free | Monoclinic | 5.07 | e3s-conferences.org |
| Zirconium Oxychloride | Supercritical Hydrothermal | Alkali-Free | Monoclinic | 10.1 | e3s-conferences.org |
| Zirconyl Nitrate | Spray Drying | N/A | Hollow Spherical Granules | - | researchgate.net |
| Zirconium Oxychloride | Chemical Precipitation | N/A | Irregular-shaped Aggregates | - | researchgate.net |
| Zirconyl Nitrate | Hydrolysis | pH 2-3 | Tetragonal (less stable) | - | |
| Zirconium Oxychloride | Hydrolysis | N/A | Tetragonal (more stable) | - |
Both zirconium nitrate and zirconium chloride are utilized as precursors for catalytically active materials, primarily zirconia, which can act as a catalyst or a catalyst support. google.com The efficacy of the final catalyst is intrinsically linked to its structural and surface properties, which are influenced by the initial precursor.
Zirconium (IV) chloride is recognized as a potent Lewis acid catalyst in various organic reactions, such as Friedel-Crafts acylations and polymerization processes for producing polyethylene (B3416737) and cyclic olefin copolymers. noahchemicals.com Materials derived from zirconium chloride have been extensively studied as catalyst supports. utwente.nl
Zirconyl nitrate is particularly well-suited for preparing mixed oxide catalysts, such as cerium-zirconium oxides, which are crucial for applications like automotive exhaust treatment. google.com The nitrate route is often favored in combustion and spray pyrolysis methods due to the decomposition properties of the nitrate anions. The choice between nitrate and chloride precursors can, therefore, be dictated by the specific catalytic application and the desired synthesis method. For instance, the smaller, more uniform particles that can be obtained from zirconyl nitrate under certain conditions might offer a higher surface area, which is beneficial for catalytic activity. e3s-conferences.orgrsc.org
Interplay of Synthesis Parameters and Resultant Material Attributes
Beyond the choice of precursor, the physical and chemical parameters of the synthesis process are critical levers for tuning the properties of the resulting materials. Concentration, pH, and temperature are primary variables that dictate the nucleation and growth of particles, thereby controlling their morphology, crystallinity, and size.
The synthesis of zirconia-based nanomaterials from zirconyl nitrate is highly sensitive to reaction conditions. rsc.org These parameters collectively influence the hydrolysis rate of zirconium species and the subsequent condensation and crystallization processes. e3s-conferences.orgmdpi.com
pH: The pH of the solution is a critical factor. Maintaining a pH between 2 and 3 is considered optimal for the synthesis of ZrO₂ nanoparticles via hydrolysis of zirconyl nitrate. Research has shown that in some systems, an increase in pH leads to a decrease in crystallite size. mdpi.com Conversely, under certain alkaline conditions during supercritical hydrothermal synthesis, the crystallite size was found to increase with a rise in pH. e3s-conferences.org In the precipitation of zirconia from zirconyl chloride, acidic conditions tended to favor the monoclinic phase, while basic conditions favored the tetragonal phase, with higher pH leading to smaller crystallites. researchgate.net
Temperature: Temperature significantly affects reaction kinetics and the final crystalline phase. For example, thermal hydrolysis of a zirconyl nitrate solution at 98°C can produce 80 nm zirconia particles, while lowering the temperature to 60°C in a microemulsion can yield spherical hydrous-zirconia particles. Higher calcination temperatures generally lead to increased crystal size and a higher degree of particle agglomeration. rsc.org The transition between zirconia's crystalline phases (e.g., tetragonal to monoclinic) is also temperature-dependent. mdpi.com
Concentration: The concentration of the precursor solution can impact the final particle size and crystallinity. Studies using zirconyl chloride have shown that an increase in precursor concentration can lead to an increase in the optical band gap and crystallinity of deposited zirconia thin films. mdpi.com The concentration of reactants during precipitation also affects the calcination behavior and the transformation of crystalline phases. researchgate.net
Table 2: Effect of Synthesis Parameters on Zirconia Nanomaterial Attributes This table is interactive. Users can sort and filter the data.
| Parameter | Variation | Effect on Morphology | Effect on Crystallinity/Phase | Effect on Size | Source(s) |
|---|---|---|---|---|---|
| pH | Increase | - | Favors tetragonal phase (basic) | Decrease in crystallite size | mdpi.comresearchgate.net |
| pH | Decrease | - | Favors monoclinic phase (acidic) | Increase in crystallite size | researchgate.net |
| Temperature | Increase (Calcination) | Increased agglomeration | Promotes phase transformation (t→m) | Increase in crystal size | rsc.orgmdpi.com |
| Temperature | 98°C vs 60°C (Hydrolysis) | Irregular vs. Spherical | - | 80 nm vs. smaller particles | |
| Concentration | Increase | - | Increase in crystallinity | - | mdpi.comresearchgate.net |
The ability to produce particles with a uniform size (monodispersity) and controlled shape is crucial for high-performance applications. Several strategies have been developed to achieve this level of control in zirconium-based systems.
One effective method is the manipulation of thermodynamic and kinetic factors during crystallization, such as temperature, solvent, reaction time, and reactant concentration. oaepublish.com For example, spray drying a zirconyl nitrate solution is a specific technique used to produce hollow spherical granules. researchgate.net Anisotropic shapes, such as spindle-like or rod-like nanocrystals, can be synthesized by carefully controlling the reaction temperature and the concentration of additives like sodium hydroxide (B78521). rsc.org
Nonhydrolytic sol-gel reactions represent another advanced strategy. A notable example involves the reaction between zirconium(IV) isopropoxide and zirconium(IV) chloride at high temperatures (340°C) in the presence of a coordinating solvent. This method has successfully produced highly monodisperse tetragonal zirconia nanocrystals approximately 4 nm in size without requiring any post-synthesis size-selection process. researchgate.net Such techniques, which focus on separating the nucleation and growth stages of particle formation, are key to achieving narrow size distributions. unito.it
Theoretical and Computational Chemistry Approaches
Modern materials research is increasingly complemented by theoretical and computational chemistry, which provides deep insights into reaction mechanisms and material properties at the atomic level. grafiati.comsemanticscholar.org For systems involving oxozirconium(IV) nitrate, these approaches can elucidate complex hydrolysis and condensation pathways that are difficult to observe experimentally.
Methods such as Density Functional Theory (DFT) are employed to calculate the electronic structure and energies of reactant molecules, intermediates, and transition states. mdpi.com This allows researchers to predict the most likely reaction pathways and understand the stability of different zirconium species in solution. For instance, DFT calculations can help explain the role of the nitrate versus chloride anion in influencing the structure of polynuclear zirconium hydroxide complexes that act as intermediates in nanoparticle formation.
Furthermore, computational approaches can be used to build detailed chemical-kinetic networks. researchgate.net By modeling the formation and destruction of various molecular and cluster species, researchers can simulate the nucleation and growth of zirconia particles under different conditions (e.g., varying temperature and precursor concentration). This bottom-up, quantum-chemical approach can predict how synthesis parameters will affect the final particle size distribution and crystalline phase, guiding experimental efforts to create materials with tailored properties. researchgate.net
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms and catalytic pathways involving oxozirconium(IV) nitrate, also known as zirconyl nitrate. These theoretical studies provide fundamental insights into molecular structures, energies, and electronic properties that govern the reactivity of zirconium-containing systems.
Research employing DFT has been crucial in understanding the interactions between zirconium nitrate and various ligands, which is vital for applications in separation processes, such as nuclear reprocessing. researchgate.netresearchgate.net For instance, theoretical investigations into the extraction of zirconium nitrate with phosphonate (B1237965) and phosphate (B84403) ligands have shown that phosphonates like dibutylbutyl phosphonate (DBBP) and diamylamyl phosphonate (DAAP) exhibit stronger complexation than tri-n-butyl phosphate (TBP). researchgate.net This is attributed to the higher basicity of the phosphoryl group in phosphonates. researchgate.net DFT calculations have established the ground state geometries of these complexes, typically showing the ligands in a trans position relative to the central zirconium atom. researchgate.net
Energy Decomposition Analysis (EDA) has further revealed that the pristine metal nitrate undergoes significant distortion (around 48-50 kcal/mol) upon complexation, a factor that is largely independent of the specific phosphonate or phosphate ligand. researchgate.net The complexation energies, which indicate the stability of the resulting compounds, are consistently higher for phosphonate ligands compared to phosphate ligands. researchgate.netresearchgate.net
Calculated Complexation and Extraction Energies for Zirconium Nitrate-Ligand Systems
This table presents a comparison of gas-phase complexation energies and solvent-phase extraction energies for zirconium nitrate with different classes of ligands, calculated using DFT. The data highlights the stronger interaction of phosphonate ligands.
| Ligand Class | Interaction Type | Calculated Energy (kcal/mol) | Reference |
|---|---|---|---|
| Phosphonates | Gas Phase Complexation | ~ -61 | researchgate.net |
| Phosphates | Gas Phase Complexation | ~ -58 | researchgate.net |
| Phosphonates | Solvent Phase Extraction | ~ -53 | researchgate.net |
| Phosphates | Solvent Phase Extraction | ~ -50 | researchgate.net |
In the realm of catalysis, DFT calculations have been employed to explore the potential of platinum nanoparticle-supported ZrO₂ for the reduction of nitrate (NO₃⁻) to ammonia (B1221849) (NH₃). nih.gov These models show that the most favorable reaction pathway proceeds through a sequence of intermediates: NO₃ → NO₂ → NO → ONH → ONH₂/HNOH → NH₂/NH → NH₂ → NH₃. nih.gov The computational models also predict that doping the ZrO₂ support with elements like iron or cobalt can lower the energy barriers for the rate-determining steps, thereby enhancing catalytic activity. nih.gov This improvement is linked to a depletion of electron density in the platinum co-catalyst, which facilitates more efficient hydrogen transfer. nih.gov
Theoretical Understanding of Metal-Nitrate Coordination and Interactions
The coordination chemistry of oxozirconium(IV) nitrate is complex, with the nitrate ion acting as a versatile ligand. Theoretical and experimental studies have revealed that the nitrate group most commonly binds to the zirconium center in a bidentate fashion, where two of its oxygen atoms coordinate to the metal. researchgate.netwikipedia.org This bidentate coordination is a general feature in homoleptic metal nitrate complexes. wikipedia.org
X-ray diffraction studies on various zirconium nitrate complexes have provided precise data on their crystal structures, confirming theoretical predictions. researchgate.netwikipedia.org For example, in the complex anion [Zr(NO₃)₅]⁻, the zirconium(IV) atom is coordinated by five bidentate nitrate groups, resulting in a high coordination number of 10. researchgate.net The coordination polyhedron in this case is described as a bicapped square antiprism. researchgate.net In contrast, the cationic complex [Zr(NO₃)₃(H₂O)₃]⁺ features a zirconium atom coordinated by three bidentate nitrate groups and three water molecules, leading to a coordination number of 9, with a tricapped trigonal prism geometry. researchgate.net
The nature of the metal-nitrate interaction is also explored through vibrational spectroscopy, with infrared (IR) spectroscopy being a key technique. The P=O stretching frequencies in ligands like tri-n-butyl phosphate (TBP) and tri-iso-amyl phosphate (TiAP) show a redshift upon complexation with zirconium nitrate, indicating a weakening of the P=O bond as its oxygen atom coordinates to the zirconium. researchgate.net The number and relative energies of nitrate combination frequencies in the 1700–1800 cm⁻¹ region of the IR spectrum can serve as a diagnostic tool to distinguish between different coordination modes (e.g., monodentate vs. bidentate) and to probe the strength of the metal-nitrate interaction. cdnsciencepub.com
Cation exchange studies have also contributed to the understanding of zirconium nitrate speciation in solution. osti.gov By measuring the distribution of zirconium between a solution and a resin phase at varying nitrate concentrations, the stability constant (β₁) of the primary nitrate complex, [Zr(NO₃)]³⁺, was determined to be 0.76. osti.gov This suggests that in acidic nitrate solutions, zirconium exists mainly as a mixture of Zr⁴⁺ and [Zr(NO₃)]³⁺ ions. osti.gov
Structural and Coordination Data for Zirconium Nitrate Complexes
This table summarizes key structural features of different zirconium nitrate complex ions as determined by X-ray diffraction, illustrating the variability in coordination number and geometry.
| Complex Ion | Coordination Number | Coordinating Ligands | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Zr(NO₃)₅]⁻ | 10 | 5 bidentate NO₃⁻ | Bicapped square antiprism | researchgate.net |
| [Zr(NO₃)₃(H₂O)₃]⁺ | 9 | 3 bidentate NO₃⁻, 3 H₂O | Tricapped trigonal prism | researchgate.net |
Viii. Future Research Avenues and Persistent Challenges in Oxozirconium Iv Nitrate Chemistry
Advancements in Synthesis Efficiency and Precision Morphological Control
The synthesis of zirconium-based materials from zirconyl nitrate (B79036) precursors is a cornerstone of its application. pubcompare.ai Future research will undoubtedly focus on improving the efficiency and precision of these synthetic methods. Current techniques, such as hydrolysis and precipitation, sol-gel synthesis, and hydrothermal methods, offer various degrees of control over the final product's properties. researchgate.net However, achieving precise control over the morphology, crystal phase, and surface area of the resulting zirconia (ZrO2) nanoparticles remains a significant challenge. researchgate.netrsc.org
The pH of the reaction medium, the rate of addition of precipitants, and the calcination temperature and duration are all critical parameters that influence the final material's characteristics. researchgate.netrsc.org For instance, the pH can affect the homogeneity of the precipitate, while calcination conditions can lead to phase transformations and changes in pore structure. researchgate.net Researchers are exploring methods like microwave-assisted synthesis and the use of structure-directing agents to gain finer control over these parameters. rsc.org A key goal is to develop synthesis routes that are not only efficient and scalable but also allow for the tailored production of zirconia with specific properties for targeted applications.
| Synthesis Parameter | Effect on Nanoparticle Properties | Reference |
| pH | Influences the homogeneity and composition of the precipitate. | researchgate.net |
| Calcination Temperature | Affects crystal size, degree of agglomeration, and phase purity. Higher temperatures can lead to larger crystals and densification. | researchgate.netrsc.org |
| Precursor Type | The choice between zirconyl nitrate and other precursors like zirconyl oxychloride can impact the stabilization of different zirconia phases. | |
| Additives/Dopants | Incorporation of ions like yttrium or lanthanum can increase surface area and thermal stability. | researchgate.net |
Expansion of Catalytic Scope, Selectivity, and Durability
Zirconyl nitrate and its derivatives are versatile catalysts and catalyst precursors for a wide range of organic reactions, including nitration, oxidation, hydrogenation, and dehydrogenation. researchgate.netnanorh.com The high surface area and reactivity of zirconia nanoparticles derived from zirconyl nitrate enhance the efficiency of these catalytic processes. nanorh.com However, expanding the scope of these catalysts to new and more complex transformations, while improving their selectivity and long-term durability, remains a key research objective.
One area of focus is the development of more selective catalysts. For example, in the nitration of phenolic compounds, achieving high regioselectivity is crucial. researchgate.net Future research will likely involve the design of catalysts with specific active sites that can direct reactions to produce desired isomers with high purity.
Furthermore, the durability and reusability of zirconyl nitrate-based catalysts are critical for their practical application. researchgate.netnih.gov While some catalysts have shown good recyclability, issues such as sintering at high temperatures can lead to deactivation. mdpi.comnih.gov Research into stabilizing the catalyst structure, for instance by incorporating dopants or using robust supports, is essential for developing long-lasting and economically viable catalytic systems. mdpi.comarabjchem.org
Rational Design of Hybrid Materials with Tailored Functionality
The creation of hybrid materials by combining zirconyl nitrate-derived components with other organic or inorganic materials opens up a vast design space for new functionalities. acs.orgacs.org These hybrid materials can exhibit synergistic properties that are not present in the individual components. For example, incorporating zirconia nanoparticles into polymer matrices can enhance the mechanical and thermal properties of the polymer. wrc.org.za
The rational design of these hybrid materials involves a deep understanding of the interactions at the organic-inorganic interface. acs.org Researchers are exploring the use of functionalized organic linkers to create well-defined structures, such as metal-organic frameworks (MOFs), with tailored pore sizes and chemical environments. mdpi.comrsc.org These materials have potential applications in gas storage and separation, catalysis, and drug delivery. mdpi.com Future work will focus on developing predictive models for the design of hybrid materials with specific and enhanced properties for targeted applications.
Deeper Fundamental Understanding of Solution Chemistry and Coordination Dynamics
A more profound understanding of the solution chemistry and coordination dynamics of zirconyl nitrate is fundamental to advancing all other areas of its research. In aqueous solutions, zirconium(IV) ions undergo complex hydrolysis and polymerization reactions, forming various polynuclear species. researchgate.net The predominant species in many aqueous solutions is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.net
The nature of these species in solution significantly influences the nucleation and growth of zirconia particles during synthesis. researchgate.net Understanding the factors that control the formation and stability of these complexes, such as pH, concentration, and the presence of coordinating anions, is crucial for controlling the synthesis of materials with desired properties. researchgate.net Advanced analytical techniques, such as small-angle X-ray scattering (SAXS) and various spectroscopic methods, are being employed to probe the structure and dynamics of these species in solution. researchgate.net Future research in this area will provide the fundamental knowledge needed to rationally design and control the synthesis of zirconium-based materials.
Exploration of Novel Applications in Cutting-Edge Technologies
The unique properties of materials derived from zirconyl nitrate make them promising candidates for a variety of cutting-edge technologies. pubcompare.ai For instance, zirconia-based ceramics exhibit excellent thermal and mechanical properties, making them suitable for applications in high-temperature environments, such as in advanced ceramic coatings for the aerospace industry. nanorh.comchemiis.com
Furthermore, the potential of zirconyl nitrate-derived materials in areas like high-temperature superconductors and advanced electronic devices is an active area of research. pubcompare.ainanorh.com The development of zirconia nanoparticles has also opened up possibilities in nanotechnology, with potential applications in drug delivery and biomedical imaging. nih.gov The exploration of these and other novel applications will continue to drive research in zirconyl nitrate chemistry, pushing the boundaries of what is possible with this versatile compound.
Q & A
Q. How can nitric acid concentration influence the stability of zirconium-based coordination complexes?
- Methodology : Optimize nitric acid concentration (e.g., 20–70%) using Design of Experiments (DoE) frameworks like Doehlert design to map pH and acid strength effects. Monitor decomposition via TGA and IR spectroscopy. Higher acid concentrations (>65%) enhance ligand displacement but risk hydrolyzing Zr–O bonds .
- Critical Observation : Dilute nitric acid (<40%) preserves oxozirconium complexes, while concentrated acid (>65%) promotes ligand exchange or decomposition .
Q. What spectroscopic techniques are essential for characterizing nitric acid-mediated zirconium reactions?
- Methodology : Use FTIR to identify nitrate (NO₃⁻) coordination modes (e.g., monodentate vs. bidentate) and Zr–O vibrations. Pair with X-ray diffraction (XRD) for structural elucidation and molar conductance measurements to infer ionic/covalent bonding. For example, Λm < 25 ohm⁻¹·cm²·mol⁻¹ confirms non-electrolytic behavior .
Advanced Research Questions
Q. How can contradictory data on oxozirconium-formate thermal decomposition be resolved?
- Contradiction : Zr(OOCH)₄ decomposes without forming oxoformates, unlike higher carboxylates (e.g., acetates).
- Methodology : Apply variable-temperature XRD and in situ IR to track intermediate phases. Computational modeling (DFT) can clarify bonding energetics. Experimental replication under inert atmospheres (e.g., N₂) minimizes oxidative interference .
Q. What strategies optimize zirconium-based MOF synthesis using nitric acid as a modulator?
- Methodology : Use nitric acid to etch Zr₆-clusters in MOFs (e.g., UiO-66), enhancing porosity while preserving framework stability. Monitor acid concentration (0.1–1 M) to balance cluster rearrangement and ligand retention. Characterize via BET surface area analysis and PXRD to confirm crystallinity .
- Critical Parameter : Acid concentrations >1 M disrupt Zr–O bonds, reducing MOF stability above 500°C .
Q. How do nitric acid impurities (e.g., HNO₂) affect oxozirconium complex reactivity?
- Methodology : Quantify HNO₂ via UV-Vis spectroscopy (λ = 520 nm, Griess assay) and correlate with complex stability using accelerated aging tests. Spiking experiments with controlled HNO₂ levels (1–10 ppm) reveal degradation thresholds .
Methodological Frameworks
Designing experiments for nitric acid dissolution of zirconium-containing minerals
- Protocol : Use a hot-cell nitric acid dissolver system (Figure 5 in ) with parameters:
- Acid concentration: 6–8 M HNO₃
- Temperature: 60–80°C
- Agitation rate: 200–400 rpm
Evaluating metal-ligand interactions in nitric acid-synthesized oxozirconium-ciprofloxacin complexes
- Protocol : Synthesize [ZrO(CIP)₂Cl₂] using 1:2 Zr:ligand stoichiometry in 65% HNO₃. Confirm Cl⁻ coordination via AgNO₃ titration and ligand binding via FTIR (C=O and -COOH shifts). Non-electrolytic behavior (Λm = 7–24 ohm⁻¹·cm²·mol⁻¹) confirms inner-sphere complexes .
Data Analysis & Reproducibility
Q. How to ensure reproducibility in oxozirconium-nitric acid reaction studies?
- Guidelines :
- Standardize humidity control (e.g., dry N₂ glovebox) to prevent unintended hydration.
- Report nitric acid source and lot-specific impurity profiles (e.g., Cl⁻, SO₄²⁻).
- Validate IR spectra against reference libraries (e.g., Zr–O at 460–520 cm⁻¹) .
Q. What statistical frameworks address variability in nitric acid-mediated synthesis yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
